molecular formula C27H26F3N2NaO4 B605371 AM-211 sodium CAS No. 1263077-74-2

AM-211 sodium

Cat. No.: B605371
CAS No.: 1263077-74-2
M. Wt: 522.5
InChI Key: FMIRMLZTNYEOKX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM-211 sodium is a novel and potent antagonist of the prostaglandin D2 receptor type 2. AM-211 is active in animal models of allergic inflammation. AM211 has high affinity for human, mouse, rat, and guinea pig DP2 and it shows selectivity over other prostanoid receptors and enzymes. AM211 exhibits good oral bioavailability in rats and dogs and dose-dependently inhibits 13,14-dihydro-15-keto-PGD(2)-induced leukocytosis in a guinea pig pharmacodynamic assay.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1263077-74-2

Molecular Formula

C27H26F3N2NaO4

Molecular Weight

522.5

IUPAC Name

sodium;2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetate

InChI

InChI=1S/C27H27F3N2O4.Na/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2;/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34);/q;+1/p-1

InChI Key

FMIRMLZTNYEOKX-UHFFFAOYSA-M

SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)NCC3=CC=CC=C3.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM-211 sodium

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Preliminary Mechanistic Studies of AM-211

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

AM-211, identified as the sodium salt of [2'-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4'-trifluoromethyl-biphenyl-3-yl]-acetic acid, has emerged as a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor type 2 (DP2). This guide provides a comprehensive overview of the preliminary studies that have elucidated its core mechanism of action. While the nomenclature "AM-211 sodium" refers to its formulation as a sodium salt, a common practice to enhance the physicochemical properties of a drug, its therapeutic activity is not mediated by direct interaction with sodium channels or modulation of sodium ion homeostasis. Instead, AM-211 exerts its effects through competitive antagonism of the DP2 receptor, a key player in the pathophysiology of allergic inflammation. This document will detail the experimental rationale, methodologies, and key findings from preclinical and early clinical evaluations that have established the pharmacological profile of AM-211.

Introduction: Deconstructing the "Sodium" in AM-211 and Unveiling the True Mechanism

In drug development, the formulation of an active pharmaceutical ingredient (API) is critical for its stability, solubility, and bioavailability. AM-211 is formulated as a sodium salt, a common strategy for acidic compounds to improve their aqueous solubility and suitability for pharmaceutical preparations. It is crucial for researchers to distinguish between the salt form of a drug and its mechanism of action. The "sodium" in AM-211 sodium does not imply a direct pharmacological effect on sodium-related biological pathways.

The primary therapeutic target of AM-211 is the prostaglandin D2 receptor type 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). DP2 is a G protein-coupled receptor (GPCR) that is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Its natural ligand, prostaglandin D2 (PGD2), is a major pro-inflammatory mediator released from mast cells upon allergen challenge. The activation of DP2 by PGD2 orchestrates a cascade of events that drive the cardinal features of allergic inflammation, including the recruitment and activation of eosinophils and Th2 cells, mucus production, and airway hyperresponsiveness.

AM-211 was developed as a selective antagonist to block the PGD2/DP2 signaling axis, thereby offering a targeted therapeutic approach for allergic diseases such as asthma and allergic rhinitis. The preliminary studies on AM-211 were designed to rigorously characterize its binding affinity, selectivity, and functional antagonism at the DP2 receptor, and to evaluate its efficacy in relevant preclinical models of allergic inflammation.

Elucidating the Mechanism of Action: Key Experimental Approaches

The investigation into AM-211's mechanism of action followed a logical and systematic progression from in vitro characterization to in vivo validation. The causality behind these experimental choices was to first establish the drug's potency and selectivity at its molecular target and then to demonstrate its functional consequences in cellular and whole-organism models.

Radioligand Binding Assays: Quantifying Affinity and Selectivity

The initial step in characterizing a novel receptor antagonist is to determine its binding affinity for the target receptor and its selectivity over other related receptors. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay for DP2 Receptor

  • Membrane Preparation: Membranes are prepared from a cell line stably overexpressing the human DP2 receptor (e.g., HEK293 cells).

  • Radioligand: A radiolabeled ligand with high affinity for the DP2 receptor, typically [3H]PGD2, is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled AM-211.

  • Incubation and Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition binding equation to determine the inhibitory constant (Ki) of AM-211, which is a measure of its binding affinity.

Selectivity is assessed by performing similar binding assays with a panel of other prostanoid receptors (e.g., DP1, EP1-4, FP, IP, TP) and other unrelated GPCRs and enzymes. A high selectivity ratio (Ki at other receptors / Ki at DP2) is a desirable characteristic to minimize off-target effects.

Functional Assays: Demonstrating Antagonism

While binding assays confirm physical interaction with the receptor, functional assays are essential to demonstrate that this binding translates into a biological response, in this case, antagonism.

The DP2 receptor is a Gi-coupled GPCR. Upon agonist binding, it catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. A GTPγS binding assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding.[1]

Experimental Protocol: GTPγS Binding Assay

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the DP2 receptor are used.

  • Reaction Mixture: Membranes are incubated with [35S]GTPγS, a DP2 agonist (e.g., PGD2), and varying concentrations of AM-211.

  • Incubation and Termination: The reaction is allowed to proceed for a defined period and then terminated by rapid filtration.

  • Quantification and Analysis: The amount of membrane-bound [35S]GTPγS is quantified. The ability of AM-211 to inhibit the PGD2-stimulated [35S]GTPγS binding is used to determine its antagonist potency (IC50).

To assess the functional antagonism of AM-211 in a more physiologically relevant context, primary human inflammatory cells that endogenously express the DP2 receptor are utilized. Eosinophils and basophils are key effector cells in allergic inflammation and their responses to PGD2 are mediated through the DP2 receptor.

  • Eosinophil Shape Change Assay: PGD2 induces a rapid and transient change in the shape of eosinophils from a spherical to an elongated, polarized morphology. This response can be quantified by flow cytometry. AM-211 is expected to inhibit the PGD2-induced eosinophil shape change in a concentration-dependent manner.[1][2]

  • Basophil Activation Assay (CD63 Expression): Upon activation, basophils degranulate and upregulate the expression of surface markers such as CD63. PGD2 is a potent activator of basophils via the DP2 receptor. The ability of AM-211 to block PGD2-induced CD63 expression on basophils provides further evidence of its functional antagonism.

Experimental Workflow: Cellular Functional Assays

G cluster_0 Whole Blood or Isolated Cells cluster_1 Experimental Treatment cluster_2 Analysis A Whole Blood Sample B Isolate Eosinophils/Basophils A->B C Pre-incubate with AM-211 (or vehicle control) B->C D Stimulate with PGD2 C->D E Flow Cytometry D->E F Quantify Shape Change (Forward Scatter) E->F G Quantify CD63 Expression (Fluorescence Intensity) E->G

Caption: Workflow for assessing AM-211's functional antagonism in primary human eosinophils and basophils.

In Vivo Pharmacodynamic and Efficacy Models

The final stage of preliminary mechanistic studies involves demonstrating that the in vitro potency and functional antagonism of AM-211 translate into in vivo activity.

  • Pharmacodynamic (PD) Assay: A key in vivo PD marker for DP2 antagonism is the inhibition of 13,14-dihydro-15-keto-PGD2 (DK-PGD2)-induced leukocytosis in animal models, such as guinea pigs. DK-PGD2 is a stable metabolite of PGD2 and a selective DP2 agonist. Oral administration of AM-211 prior to DK-PGD2 challenge should result in a dose-dependent inhibition of the increase in circulating white blood cells, particularly eosinophils.[1]

  • Efficacy Models of Allergic Inflammation: To demonstrate therapeutic potential, AM-211 is evaluated in established animal models of allergic diseases.

    • Ovalbumin (OVA)-Induced Lung Inflammation in Guinea Pigs: This model mimics many features of allergic asthma. Guinea pigs are sensitized and subsequently challenged with OVA. Treatment with AM-211 is expected to reduce key inflammatory readouts such as eosinophil infiltration into the lungs.[1]

    • OVA-Induced Allergic Rhinitis in Mice: This model is used to assess the efficacy of AM-211 in the context of allergic rhinitis. AM-211 is expected to reduce symptoms such as sneezing and nasal rubbing, as well as inflammatory cell infiltration into the nasal passages.[1]

Data Presentation and Interpretation

The data from these preliminary studies collectively build a strong case for AM-211 as a potent and selective DP2 antagonist.

Table 1: Summary of In Vitro Potency and Selectivity of AM-211

Assay TypeSpeciesReceptorResult (Ki or IC50)Reference
Radioligand BindingHumanDP2High Affinity[1]
MouseDP2High Affinity[1]
RatDP2High Affinity[1]
Guinea PigDP2High Affinity[1]
HumanOther Prostanoid ReceptorsLow Affinity[1]
GTPγS BindingHumanDP2Potent Antagonist[1]
Eosinophil Shape ChangeHumanDP2Potent Antagonist[1][2]
Basophil ActivationHumanDP2Potent Antagonist[1]

Table 2: Summary of In Vivo Pharmacodynamic and Efficacy Data for AM-211

ModelSpeciesKey EndpointResultReference
DK-PGD2-Induced LeukocytosisGuinea PigInhibition of EosinophiliaDose-dependent inhibition[1]
OVA-Induced Lung InflammationGuinea PigReduction of Lung EosinophiliaEfficacious[1]
OVA-Induced Allergic RhinitisMouseReduction of Allergic SymptomsEfficacious[1]

Proposed Signaling Pathway and Point of Intervention

The mechanism of action of AM-211 can be visualized as a direct blockade of the PGD2-DP2 signaling pathway.

G cluster_0 Upstream Events cluster_1 Target Cell Allergen Allergen MastCell Mast Cell Allergen->MastCell PGD2 PGD2 Release MastCell->PGD2 DP2 DP2 Receptor PGD2->DP2 Binds & Activates Gi Gi Protein DP2->Gi Effector Downstream Signaling (e.g., ↓cAMP, ↑Ca2+) Gi->Effector Response Cellular Response (Chemotaxis, Activation) Effector->Response AM211 AM-211 AM211->DP2 Blocks Binding

Caption: Proposed mechanism of action of AM-211 in blocking the PGD2/DP2 signaling pathway.

Conclusion

The preliminary studies on AM-211 have rigorously established its mechanism of action as a potent and selective antagonist of the DP2 receptor. The "sodium" designation refers to its salt form and is not indicative of its therapeutic target. Through a combination of in vitro binding and functional assays, as well as in vivo pharmacodynamic and efficacy models, AM-211 has been shown to effectively block the pro-inflammatory cascade mediated by the PGD2/DP2 axis. These foundational studies have provided a strong rationale for the clinical development of AM-211 in the treatment of allergic diseases. The data from these early evaluations demonstrate the importance of a systematic, mechanism-driven approach to drug discovery and development, ensuring that therapeutic candidates are well-characterized before advancing to later-stage clinical trials.

References

  • Title: Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation Source: PubMed URL: [Link]

  • Title: Pharmacodynamics, pharmacokinetics, and safety of AM211: a novel and potent antagonist of the prostaglandin D2 receptor type 2 Source: PubMed URL: [Link]

Sources

AM-211 Sodium: Technical Monograph & Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of AM-211 Sodium , a highly selective Prostaglandin D2 Receptor 2 (DP2/CRTH2) antagonist. This document is structured for researchers and drug development professionals, focusing on mechanistic precision, experimental validation, and translational potential.

Target Class: GPCR Antagonist (DP2/CRTH2) | Therapeutic Area: Respiratory & Immuno-Inflammation

Executive Technical Summary

AM-211 Sodium (CAS: 1263077-74-2) is the sodium salt form of AM-211, a potent, orally bioavailable, and highly selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as the DP2 receptor .[]

Originally developed by Amira Pharmaceuticals (now part of the Bristol-Myers Squibb lineage via acquisition), AM-211 represents a critical tool compound and therapeutic candidate for modulating the Prostaglandin D2 (PGD2) axis. Unlike DP1 antagonists, AM-211 specifically blocks the PGD2-mediated recruitment and activation of Th2 lymphocytes, eosinophils, and basophils, making it a pivotal agent in the study and treatment of asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis .

Key Technical Specifications:

  • Chemical Name: Sodium 2-(2'-((3-benzyl-1-ethylureido)methyl)-6-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetate.[]

  • Molecular Formula: C₂₇H₂₆F₃N₂NaO₄

  • Primary Mechanism: Competitive antagonism of the Gi-coupled DP2 receptor.

  • Potency: Single-digit nanomolar IC₅₀ (Human DP2 ≈ 4.9 nM).

Chemical Architecture & Structural Logic

The efficacy of AM-211 stems from its optimized biphenyl-acetic acid scaffold, designed to overcome the poor bioavailability often associated with earlier indole-based CRTH2 antagonists.

Structural Analysis

The molecule is tripartite, consisting of:

  • Biphenyl Core: Provides a rigid scaffold that positions the pharmacophores in the correct spatial orientation to penetrate the hydrophobic transmembrane pocket of the GPCR.

  • Acetic Acid Tail (Ionizable Head): In the sodium salt form, this moiety improves aqueous solubility (critical for oral dosing). In the binding pocket, the carboxylate likely interacts with a positively charged residue (e.g., Arginine or Lysine) in the DP2 receptor orthosteric site.

  • Urea Linker & Benzyl Group: The "Eastern" region of the molecule contains a urea linkage and a lipophilic benzyl ring, optimized to engage hydrophobic sub-pockets, enhancing selectivity over the related DP1 receptor.

Physicochemical Properties (Table 1)
PropertyValue / DescriptionSignificance
Form White to off-white solid (Sodium Salt)Salt form enhances dissolution rate compared to free acid.
Solubility Soluble in DMSO (>10 mg/mL), Water (variable pH dependent)Sodium salt dissociates in physiological media; free acid precipitates at low pH.
LogP (Predicted) ~4.5 (Free Acid)High lipophilicity necessitates the salt form for formulation.
Stability Hygroscopic; store at -20°C desicatedSensitive to moisture; stock solutions in DMSO are stable for months at -20°C.

Pharmacodynamics: The DP2 Antagonism

AM-211 functions by silencing the PGD2-DP2 signaling axis. Under normal pathophysiology (e.g., asthma), Mast cell-derived PGD2 binds DP2 on eosinophils, triggering Gi-protein coupling. This reduces cAMP and mobilizes Calcium, driving chemotaxis.

Mechanism of Action (MOA)

AM-211 binds competitively to the DP2 receptor, preventing the conformational change required for G-protein activation.

  • Inhibition of Chemotaxis: Blocks eosinophil migration to the lung tissue.

  • Inhibition of Activation: Prevents shape change and degranulation (release of cytotoxic proteins).

  • Cytokine Dampening: Reduces Th2 cytokine release (IL-4, IL-5, IL-13).

Visualization: The PGD2-DP2 Signaling Blockade

The following diagram illustrates the signal transduction pathway and the specific intervention point of AM-211.

DP2_Signaling node_agonist PGD2 (Agonist) node_receptor DP2 Receptor (CRTH2) [G-Protein Coupled] node_agonist->node_receptor  Binds & Activates node_drug AM-211 Na (Antagonist) node_drug->node_receptor  Competitive Blockade (Ki ~ 2-5 nM) node_gprotein Gi Protein (Activation) node_receptor->node_gprotein  Coupling node_ac Adenylate Cyclase node_gprotein->node_ac  Inhibits node_calcium Intracellular Ca2+ Flux node_gprotein->node_calcium  Increases (via Gβγ) node_camp cAMP Levels node_ac->node_camp  Decreases node_effect Eosinophil Chemotaxis & Activation node_camp->node_effect  Loss of inhibition node_calcium->node_effect  Triggers Migration

Caption: AM-211 prevents PGD2-induced Gi-protein coupling, thereby halting Calcium flux and downstream eosinophil migration.

Pharmacological Profile & Selectivity

AM-211 is distinguished by its high selectivity, a critical attribute to avoid the vascular side effects associated with DP1 or IP receptor blockade.

Potency Across Species (Table 2)

Data derived from radioligand binding assays (displacement of [³H]-PGD2).

SpeciesTarget (DP2) IC₅₀ (nM)Notes
Human 4.9 Highly potent; suitable for human translational models.
Mouse 7.8Validates use in murine asthma/rhinitis models.[2]
Guinea Pig 4.9Excellent correlation with human potency.
Rat 10.4Slightly lower potency but still highly active.[3]
Selectivity Screen (Table 3)
Receptor / EnzymeIC₅₀ (µM)Selectivity Ratio (vs DP2)
DP1 Receptor > 100> 20,000-fold
TP (Thromboxane) > 100> 20,000-fold
IP (Prostacyclin) > 100> 20,000-fold
COX-1 / COX-2 > 100No enzymatic inhibition observed.

Source: Bain et al., 2011 (Amira Pharmaceuticals data).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility in research settings, the following protocols utilize AM-211 Sodium. These workflows are designed to be self-validating by including positive (PGD2) and negative (Vehicle) controls.

Protocol A: Human Eosinophil Shape Change Assay

Objective: Quantify the functional antagonism of AM-211 against PGD2-induced cytoskeletal rearrangement.

Reagents:

  • Fresh human whole blood (heparinized).

  • AM-211 Sodium (10 mM stock in DMSO).

  • PGD2 (Agonist).[3]

  • Fixative (Formaldehyde).

Workflow:

  • Preparation: Dilute AM-211 Sodium in assay buffer (PBS + 0.1% BSA) to generate a concentration curve (e.g., 0.1 nM to 1 µM).

  • Pre-incubation: Incubate 90 µL of whole blood with 10 µL of AM-211 dilution for 15 minutes at 37°C.

    • Control: Vehicle (0.1% DMSO final).

  • Stimulation: Add PGD2 (final concentration EC₈₀, typically ~30-50 nM) and incubate for exactly 4 minutes .

  • Termination: Immediately transfer to ice and add 250 µL of cold fixative/lysing solution to stop the reaction and lyse RBCs.

  • Readout: Analyze via Flow Cytometry. Gate on Eosinophils (high side scatter, CD16 negative). Measure Forward Scatter (FSC) as a proxy for shape change.

  • Validation: The PGD2-only sample must show a significant FSC increase (>20%) over baseline. AM-211 should dose-dependently inhibit this increase.

Protocol B: Radioligand Binding Assay (Competition)

Objective: Determine binding affinity (Ki) in membrane preparations.

  • Membranes: HEK293 cells stably expressing human DP2.

  • Ligand: [³H]-PGD2 (approx. 1-2 nM).

  • Non-specific Binding (NSB): Define using 1 µM unlabeled PGD2 or 10 µM Ramatroban.

  • Incubation: 60 minutes at Room Temperature in binding buffer (10 mM HEPES, 10 mM MnCl₂, pH 7.4). Note: MnCl₂ is crucial for DP2 agonist binding.

  • Harvest: Filter through GF/C plates pre-soaked in 0.5% PEI (to reduce background).

  • Analysis: Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Visualization: Experimental Workflow Logic

Experimental_Workflow cluster_0 Preparation cluster_1 Incubation Phase cluster_2 Analysis node_blood Whole Blood (Human) node_inc1 Pre-incubation 15 min @ 37°C node_blood->node_inc1 node_drug AM-211 Na (Serial Dilution) node_drug->node_inc1 node_stim PGD2 Challenge (EC80 Dose) node_inc1->node_stim node_react Shape Change 4 min node_stim->node_react node_fix Fix & Lyse (Stop Reaction) node_react->node_fix node_flow Flow Cytometry (FSC Measurement) node_fix->node_flow node_data IC50 Calculation node_flow->node_data

Caption: Step-by-step workflow for the Eosinophil Shape Change assay, the gold-standard functional readout for DP2 antagonists.

Preclinical Efficacy & Translational Insights

AM-211 has demonstrated robust efficacy in vivo, validating the DP2 receptor as a therapeutic target.

  • Allergic Rhinitis (Murine Model): In OVA-sensitized mice, oral administration of AM-211 significantly inhibited sneezing frequency and nasal rubbing. This suggests that DP2 signaling contributes to the sensory nerve stimulation or local inflammation driving these symptoms.

  • Asthma (Guinea Pig Model): AM-211 reduced PGD2-induced leukocyte influx into the airways.

  • Pharmacokinetics: The sodium salt formulation provides rapid absorption. However, species differences in metabolism (e.g., acyl glucuronidation) must be considered when scaling to humans.

Translational Caution: While highly effective in animals, the redundancy of inflammatory pathways in humans (e.g., IL-5, IL-13, IgE pathways) means AM-211 is best viewed as part of a combination therapy or for specific endotypes (e.g., high-PGD2 asthma).

References

  • Bain, G., et al. (2011). Pharmacology of AM211, a Potent and Selective Prostaglandin D2 Receptor Type 2 Antagonist That Is Active in Animal Models of Allergic Inflammation. Journal of Pharmacology and Experimental Therapeutics, 338(1), 290–301. Link

  • Stebbins, K. J., et al. (2010). DP2 Antagonists for the Treatment of Asthma and Allergic Rhinitis. Patent WO2010/019252. (Assignee: Amira Pharmaceuticals).[4][5] Link

  • Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2. Drug News & Perspectives, 20(10), 617. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44158492, AM-211.Link

  • MedChemExpress. AM211 Sodium Product Datasheet & Solubility Data.Link

Sources

Methodological & Application

Application Note: AM-211 Sodium Experimental Protocol for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

AM-211 sodium is a potent, highly selective, and orally bioavailable antagonist of the Prostaglandin D2 receptor 2 (DP2) , historically known as CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).[1]

In the context of allergic inflammation and asthma drug development, AM-211 serves as a critical tool compound.[1] It functions by competitively blocking the binding of Prostaglandin D2 (PGD2) to the DP2 receptor.[1] Since DP2 is a Gi/o-coupled GPCR , its activation by PGD2 typically inhibits adenylyl cyclase (lowering cAMP), induces calcium mobilization, and drives chemotaxis in Th2 lymphocytes, eosinophils, and basophils.

Mechanistic Pathway:

  • Agonist (PGD2): Binds DP2

    
     Activates G
    
    
    
    i
    
    
    Inhibits Adenylyl Cyclase
    
    
    
    
    cAMP
    
    
    
    
    Chemotaxis/Activation.
  • Antagonist (AM-211): Binds DP2

    
     Prevents G
    
    
    
    i activation
    
    
    Restores cAMP levels (in the presence of Forskolin)
    
    
    Blocks Chemotaxis.[1]
Signal Transduction Diagram

AM211_Mechanism PGD2 PGD2 (Ligand) DP2 DP2 / CRTH2 (Receptor) PGD2->DP2 Activates AM211 AM-211 Sodium (Antagonist) AM211->DP2 Blocks Gi Gi Protein DP2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits (-) cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Response Chemotaxis / Activation cAMP->Response Modulates

Caption: AM-211 competitively antagonizes DP2, preventing Gi-mediated inhibition of cAMP accumulation.[1]

Material Preparation & Handling[2]

Scientific Rationale: AM-211 is supplied as a sodium salt to improve aqueous solubility compared to its free acid form.[1] However, for precise IC50 determination, initial reconstitution in an organic solvent (DMSO) is recommended to ensure complete solubilization before dilution into aqueous buffers.

Compound Specifications
PropertyValueNotes
Compound Name AM-211 SodiumDo not confuse with Sodium Benzoate (E211)
MW 522.5 g/mol Use this value for Molarity calculations
Target DP2 (CRTH2)IC50: ~4.9 nM (Human) [1]
Solubility DMSO (>50 mg/mL); Water (Variable)DMSO stock recommended for stability
Storage -20°C (Solid); -80°C (Solution)Protect from light and moisture
Reconstitution Protocol
  • Stock Solution (10 mM):

    • Weigh 5.23 mg of AM-211 Sodium.[1]

    • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

    • Vortex for 30 seconds until the solution is perfectly clear.

    • Validation: Inspect for particulates.[2] If cloudy, sonicate for 5 minutes at room temperature.

  • Aliquot & Storage:

    • Divide into 50 µL aliquots in amber microcentrifuge tubes.

    • Store at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).[1]

Cell Culture Models

To evaluate AM-211, you must use a cell system expressing DP2.[1][3]

  • Primary Model (Physiological): Human Th2-polarized T cells or Eosinophils isolated from whole blood.[1]

  • Screening Model (Robust): HEK293 or CHO cells stably transfected with human DP2 (hDP2-HEK293).[1]

Note: The protocol below focuses on the hDP2-HEK293 model using a cAMP Functional Assay , as this provides the most quantitative and reproducible data for potency determination.

Experimental Protocol: cAMP Modulation Assay

Objective: Determine the antagonistic potency (IC50) of AM-211 against PGD2-induced Gi signaling. Principle: PGD2 inhibits Forskolin-induced cAMP production.[1] AM-211 reverses this inhibition.[1]

Reagents Required[1][4]
  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free) + 500 µM IBMX (Phosphodiesterase inhibitor).[1] Note: BSA is critical to mimic physiological protein binding.[1]

  • Stimulation Mix: PGD2 (Agonist) + Forskolin (Adenylyl cyclase activator).[1]

  • Detection System: HTRF cAMP kit (Cisbio) or cAMP-Glo (Promega).[1]

Step-by-Step Workflow
Step 1: Cell Preparation[1]
  • Harvest hDP2-HEK293 cells at 80-90% confluency.[1]

  • Resuspend cells in Assay Buffer at a density of 2 x 10^6 cells/mL .

  • Dispense 5 µL (10,000 cells) per well into a white 384-well low-volume plate.

Step 2: Antagonist (AM-211) Pre-incubation[1]
  • Prepare a 4X serial dilution of AM-211 in Assay Buffer.[1]

    • Start at 10 µM (final assay conc)

      
       1:3 dilutions down to 0.1 nM.
      
    • Include a "Vehicle Only" control (DMSO matched).

  • Add 5 µL of 4X AM-211 to the cells.

  • Incubate: 15 minutes at Room Temperature (RT).

    • Why? Allows AM-211 to reach equilibrium occupancy at the receptor before the agonist competes.[1]

Step 3: Agonist Stimulation[1]
  • Prepare 2X Stimulation Mix :

    • Forskolin: Final assay concentration should be 10 µM (prepare 20 µM).

    • PGD2: Final assay concentration should be EC80 (typically ~10-30 nM for hDP2).[1] Prepare 2X concentration.

  • Add 10 µL of Stimulation Mix to the wells.

  • Incubate: 30-45 minutes at RT.

Step 4: Detection & Analysis
  • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) as per kit manufacturer instructions.[1]

  • Incubate 1 hour.

  • Read plate on a TR-FRET compatible reader (e.g., EnVision).

Experimental Workflow Diagram

Assay_Workflow Step1 1. Cell Seeding (hDP2-HEK293) 5 µL/well Step2 2. Add AM-211 (Serial Dilution) 5 µL/well Step1->Step2 Wait1 Incubate 15 min @ RT Step2->Wait1 Step3 3. Add Agonist (PGD2 + Forskolin) 10 µL/well Wait1->Step3 Wait2 Incubate 45 min @ RT Step3->Wait2 Step4 4. Lysis & Detection (HTRF/ELISA) Wait2->Step4

Caption: Step-wise addition protocol for the cAMP competition assay.

Data Analysis & Quality Control

Calculation of IC50

Since AM-211 restores cAMP levels suppressed by PGD2, the data will form a sigmoidal dose-response curve where Signal increases with AM-211 concentration .[1]

  • Normalize Data:

    • 0% Effect (Min Signal): Cells + PGD2 + Forskolin + Vehicle (Max suppression of cAMP).[1]

    • 100% Effect (Max Signal): Cells + Vehicle + Forskolin (No PGD2 suppression).

  • Curve Fit: Use a 4-parameter logistic (4PL) non-linear regression:

    
    [1]
    
  • Expected Results:

    • IC50: 4.0 – 8.0 nM (in the presence of 0.1-0.2% BSA) [1][2].[1]

    • Hill Slope: ~1.0 (Indicative of 1:1 competitive binding).

Troubleshooting Guide
IssueProbable CauseSolution
High IC50 (>20 nM) High Protein BindingReduce BSA to 0.1% or ensure PGD2 conc is not >EC80.[1]
No "Window" PGD2 degradedPGD2 is labile. Prepare fresh from ethanolic stock daily.
Variable Replicates DMSO toleranceEnsure final DMSO < 0.5%. Use AM-211 Sodium for better aqueous mixing.[1]
Low Signal Poor TransfectionVerify DP2 surface expression via Flow Cytometry.

References

  • Bain G, et al. "Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation."[4][5] Journal of Pharmacology and Experimental Therapeutics. 2011; 338(1):290-301.[1][5]

  • MedChemExpress. "AM211 Sodium Product Information." MedChemExpress Datasheet. Accessed 2023.[6]

  • Pettipher R, et al. "Antagonists of the prostaglandin D2 receptor CRTH2." Drug News Perspect. 2008; 21(6):317-322.[1]

Sources

Application Notes and Protocols for the Preparation of AM-211 Sodium Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to AM-211 Sodium

AM-211 sodium is a novel and potent antagonist of the prostaglandin D2 (PGD2) receptor type 2 (DP2, also known as CRTH2).[1] The PGD2-DP2 signaling pathway is a key inflammatory cascade implicated in various allergic diseases, such as asthma and allergic rhinitis. By selectively blocking this receptor, AM-211 serves as a critical tool for researchers investigating the roles of PGD2 in inflammation and for professionals in the development of new therapeutic agents for allergic and inflammatory conditions. Accurate and consistent preparation of AM-211 sodium stock solutions is the foundational step for reliable and reproducible experimental outcomes in both in vitro and in vivo studies.

This guide provides a detailed, field-proven protocol for the preparation of AM-211 sodium stock solutions, grounded in established principles of chemical handling and solution preparation for research-grade compounds.

Chemical and Physical Properties of AM-211 Sodium

A comprehensive understanding of the physicochemical properties of a compound is paramount for its proper handling and use. The key properties of AM-211 sodium are summarized in the table below.[1]

PropertyValue
Chemical Name sodium 2-(2'-((3-benzyl-1-ethylureido)methyl)-6-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetate
CAS Number 1263077-74-2 (sodium salt)
Molecular Formula C₂₇H₂₆F₃N₂NaO₄
Molecular Weight 522.50 g/mol
Appearance Solid powder

Core Protocol: Preparation of AM-211 Sodium Stock Solution

The following protocol outlines the recommended procedure for reconstituting AM-211 sodium from its solid powder form to create a high-concentration stock solution. The choice of Dimethyl Sulfoxide (DMSO) as the primary solvent is based on its widespread use for dissolving a broad array of organic molecules, including many prostaglandin receptor antagonists, intended for biological assays.[2][3][4][5]

I. Required Materials and Equipment

Materials:

  • AM-211 sodium (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS) for preparing working solutions

  • Sterile microcentrifuge tubes or cryogenic vials for aliquoting

Equipment:

  • Analytical balance

  • Vortex mixer

  • Pipettes (P1000, P200, P20) and sterile tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

  • Optional: Benchtop centrifuge for pelleting powder

II. Safety Precautions

As with any research chemical for which a comprehensive safety data sheet (SDS) may not be readily available, it is crucial to handle AM-211 sodium with a high degree of caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound and its solutions.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particles.

  • Spill Management: In case of a spill, contain the material, prevent it from entering waterways, and dispose of it in accordance with local regulations for chemical waste.

  • First Aid: In case of contact with skin or eyes, wash the affected area thoroughly with water and seek medical attention if irritation persists. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

III. Step-by-Step Protocol for a 10 mM Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution of AM-211 sodium in DMSO. This concentration is a common starting point for subsequent dilutions into experimental media.

Step 1: Pre-Reconstitution Preparation

  • Allow the vial containing the AM-211 sodium powder to equilibrate to room temperature before opening. This prevents the condensation of moisture, which can affect the stability and accurate weighing of the compound.[6]

  • Briefly centrifuge the vial to ensure that all the powder is collected at the bottom. This is particularly important for small quantities of lyophilized powder.[6]

Step 2: Calculating the Required Mass and Volume

  • The goal is to prepare a stock solution of a specific molarity (M). The fundamental equation for this calculation is: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • To prepare 1 mL of a 10 mM stock solution:

    • Molarity = 10 mM = 0.010 mol/L

    • Volume = 1 mL = 0.001 L

    • Molecular Weight = 522.50 g/mol

    • Mass required = 0.010 mol/L x 0.001 L x 522.50 g/mol = 0.005225 g = 5.225 mg

Step 3: Dissolving the Compound

  • Accurately weigh out 5.23 mg of AM-211 sodium powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Add 1.0 mL of anhydrous DMSO to the tube containing the AM-211 sodium.

  • Cap the tube securely and vortex gently until the solid is completely dissolved. Visual inspection should confirm a clear, particulate-free solution. If the compound is slow to dissolve, gentle warming (to no more than 37°C) or brief sonication can be employed, but monitor for any signs of precipitation upon returning to room temperature.

IV. Preparation of Working Solutions

For most cell-based assays, the high concentration of DMSO in the stock solution can be cytotoxic. Therefore, it is essential to dilute the stock solution into an aqueous buffer or cell culture medium to a final DMSO concentration that is tolerated by the experimental system (typically ≤0.1% v/v).

  • Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium or buffer.

V. Workflow for AM-211 Sodium Stock Solution Preparation

G cluster_prep Step 1: Pre-Reconstitution cluster_calc Step 2: Calculation cluster_dissolve Step 3: Dissolution cluster_store Step 4: Storage Equilibrate Equilibrate vial to room temperature Centrifuge Centrifuge vial to collect powder Equilibrate->Centrifuge Weigh Weigh AM-211 Sodium Centrifuge->Weigh Calculate Calculate mass for 10 mM stock solution (e.g., 5.23 mg) Calculate->Weigh Add_DMSO Add calculated volume of anhydrous DMSO (e.g., 1.0 mL) Weigh->Add_DMSO Vortex Vortex gently until fully dissolved Add_DMSO->Vortex Aliquot Aliquot into single-use cryogenic vials Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing AM-211 sodium stock solution.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of the AM-211 sodium stock solution.

  • Short-term Storage: For use within days to weeks, the stock solution can be stored at 0 - 4°C, protected from light.[1]

  • Long-term Storage: For extended storage (months to years), it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed cryogenic vials and store at -20°C or -80°C.[1] This practice minimizes degradation from repeated freeze-thaw cycles.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not fully dissolve Insufficient mixing or low solubility at the target concentration.Continue to vortex gently. If necessary, briefly sonicate the solution or warm it gently (not exceeding 37°C). If the compound still does not dissolve, consider preparing a lower concentration stock solution.
Precipitation observed after cooling The compound may have limited solubility at room temperature after being warmed to dissolve.If precipitation occurs, warm the solution again before making further dilutions. It is advisable to prepare fresh dilutions for each experiment.
Inconsistent experimental results Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.Use a fresh aliquot for each experiment. Ensure the stock solution has been stored correctly, protected from light and moisture.

References

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company, L.L.C. [Link]

  • Prostaglandin E2 | Prostanoid Receptor Agonists: Tocris Bioscience - R&D Systems. [Link]

  • How to Reconstitute Lyophilized Proteins - R&D Systems. [Link]

Sources

AM-211 Sodium: A Comprehensive Guide to In Vivo Administration for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Targeting the Prostaglandin D2 Pathway with AM-211 Sodium

AM-211 sodium is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor type 2 (DP2), also known as CRTH2.[1] PGD2 is a critical lipid mediator involved in the pathophysiology of allergic inflammation, making its receptor, DP2, a key therapeutic target for diseases such as asthma and allergic rhinitis.[2] AM-211 has demonstrated efficacy in animal models of allergic inflammation and exhibits good oral bioavailability in preclinical species, including rats and dogs.[1] This guide provides a comprehensive overview and detailed protocols for the in vivo administration of AM-211 sodium in a research setting.

Mechanism of Action: The Role of the DP2 Receptor in Allergic Inflammation

Prostaglandin D2 (PGD2) is primarily produced by mast cells during an allergic response.[3] It exerts its pro-inflammatory effects through two G-protein coupled receptors: the DP1 and DP2 receptors.[3] While the DP1 receptor is associated with vasodilation and the inhibition of platelet aggregation, the DP2 receptor is predominantly expressed on immune cells central to the type 2 inflammatory response, including T-helper 2 (Th2) cells, eosinophils, and basophils.[3]

Activation of the DP2 receptor by PGD2 triggers a signaling cascade that leads to:

  • Chemotaxis: The recruitment of eosinophils, basophils, and Th2 cells to the site of inflammation.

  • Activation of Inflammatory Cells: The release of pro-inflammatory mediators from these cells, amplifying the allergic response.

AM-211, as a DP2 receptor antagonist, competitively binds to the DP2 receptor, thereby blocking the downstream signaling initiated by PGD2. This inhibition of DP2 signaling is the basis for its therapeutic potential in mitigating allergic inflammation.

DP2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Effects PGD2 Prostaglandin D2 (PGD2) DP2 DP2 Receptor (CRTH2) PGD2->DP2 Binds and Activates AM211 AM-211 AM211->DP2 Binds and Inhibits G_protein Gi/o DP2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Chemotaxis Chemotaxis (Eosinophils, Basophils, Th2 cells) Ca_release->Chemotaxis Degranulation Degranulation Ca_release->Degranulation Cytokine_release Cytokine Release (IL-4, IL-5, IL-13) PKC_activation->Cytokine_release

Figure 1: Simplified signaling pathway of the DP2 receptor and the inhibitory action of AM-211.

Preclinical In Vivo Administration of AM-211 Sodium

Physicochemical Properties and Formulation

Table 1: Physicochemical Properties of AM-211 Sodium

PropertyValueSource
CAS Number 1263077-74-2[1]
Molecular Formula C₂₇H₂₆F₃N₂NaO₄[1]
Molecular Weight 522.50 g/mol [1]
Appearance Solid powder[1]

Vehicle Selection for Oral Gavage:

The choice of vehicle is critical for ensuring consistent and accurate dosing. For many preclinical oral studies, especially with compounds that may have limited water solubility, aqueous suspensions using suspending agents are preferred.

Recommended Vehicle: A common and generally well-tolerated vehicle for oral gavage in rodents is an aqueous solution of 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in sterile water. These agents increase the viscosity of the solution, helping to keep the compound uniformly suspended during dosing.

Dose Selection and Dose-Response Considerations

In a mouse model of allergic rhinitis, oral administration of AM-211 at a dose of 10 mg/kg was shown to be effective.[4] For initial studies, this dose can serve as a starting point. However, it is highly recommended to perform a dose-response study to determine the optimal dose for a specific animal model and experimental endpoint. A typical dose-response study might include doses ranging from 1 mg/kg to 30 mg/kg.

Table 2: Example Dosing Regimen for a Mouse Model of Allergic Rhinitis

ParameterRecommendationRationale
Species Mouse (e.g., BALB/c)Commonly used for allergic disease models.
Route of Administration Oral gavageAM-211 has good oral bioavailability.[1]
Dose 10 mg/kgPreviously shown to be effective in a mouse model.[4]
Dosing Frequency Once dailyBased on the reported long half-life in humans.
Timing of Administration 1 hour prior to allergen challengeTo ensure peak plasma concentrations coincide with the inflammatory stimulus.[4]
Pharmacokinetics

Protocols for In Vivo Administration

Protocol 1: Preparation of AM-211 Sodium Dosing Suspension (1 mg/mL for a 10 mg/kg dose in a 20g mouse)

Materials:

  • AM-211 sodium powder

  • 0.5% (w/v) Methylcellulose (or CMC) in sterile water

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Spatula

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional, for larger volumes)

Procedure:

  • Calculate the required amount of AM-211 sodium:

    • For a 10 mg/kg dose in a 20 g mouse, the dose per mouse is 0.2 mg.

    • The typical oral gavage volume for a 20 g mouse is 0.2 mL (10 mL/kg).

    • Therefore, the required concentration of the dosing solution is 1 mg/mL.

    • To prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of AM-211 sodium.

  • Prepare the 0.5% methylcellulose vehicle:

    • Add 50 mg of methylcellulose to 10 mL of sterile water.

    • Mix thoroughly until a homogenous suspension is formed. Gentle heating may aid in dissolution, but ensure the solution returns to room temperature before adding the compound.

  • Prepare the AM-211 sodium suspension:

    • Weigh 10 mg of AM-211 sodium and place it in a sterile vial.

    • Add a small volume (e.g., 1 mL) of the 0.5% methylcellulose vehicle to the vial containing the AM-211 sodium.

    • Create a paste by triturating the powder with the vehicle using a small spatula or by vortexing.

    • Gradually add the remaining volume of the 0.5% methylcellulose vehicle to reach the final volume of 10 mL.

    • Vortex the suspension thoroughly for at least 1-2 minutes to ensure homogeneity. If preparing a larger volume, use a magnetic stirrer for continuous mixing.

  • Storage and Handling:

    • It is recommended to prepare the dosing suspension fresh on the day of use.

    • If short-term storage is necessary, store at 2-8°C, protected from light. Before administration, allow the suspension to return to room temperature and vortex thoroughly to re-suspend the compound.

    • Always vortex the suspension immediately before drawing each dose to ensure uniformity.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared AM-211 sodium dosing suspension

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip for adult mice)

  • 1 mL syringe

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the dosing volume. For a 10 mg/kg dose and a 1 mg/mL suspension, the dosing volume is 10 µL per gram of body weight (e.g., 200 µL for a 20 g mouse).

  • Dose Preparation:

    • Thoroughly vortex the AM-211 sodium suspension.

    • Draw the calculated volume into the 1 mL syringe fitted with the oral gavage needle.

    • Ensure there are no air bubbles in the syringe.

  • Animal Restraint:

    • Properly restrain the mouse to immobilize the head and body. The head, neck, and back should be in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw the needle and re-attempt.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the suspension.

    • Administer the full volume steadily.

  • Needle Withdrawal and Post-Administration Monitoring:

    • After administration, gently withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the substance from the nose or mouth, which could indicate improper administration into the trachea.

Figure 2: Workflow for oral gavage administration of AM-211 in mice.

Self-Validating Systems and Trustworthiness

To ensure the reliability and reproducibility of your in vivo studies with AM-211 sodium, it is crucial to incorporate self-validating systems into your experimental design.

  • Vehicle Control Group: Always include a group of animals that receives the vehicle only (e.g., 0.5% methylcellulose) on the same dosing schedule as the treated groups. This will allow you to differentiate the effects of AM-211 from any potential effects of the vehicle or the administration procedure itself.

  • Positive Control Group: In models of allergic inflammation, a positive control group treated with a compound of known efficacy (e.g., a corticosteroid) can help to validate the model and provide a benchmark for the efficacy of AM-211.

  • Dose Confirmation: If possible, analytical methods can be used to confirm the concentration and stability of AM-211 in the dosing formulation.

  • Blinded Studies: Whenever feasible, experiments should be conducted in a blinded manner to minimize observer bias, particularly when assessing behavioral or subjective endpoints.

By adhering to these principles, researchers can enhance the scientific integrity and trustworthiness of their findings.

References

  • Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation - PubMed. [Link]

  • Effect of AM211 on nasal symptoms in a mouse model of allergic rhinitis... - ResearchGate. [Link]

  • Pharmacodynamics, pharmacokinetics, and safety of AM211: a novel and potent antagonist of the prostaglandin D2 receptor type 2 - PubMed. [Link]

  • Discovery of anti-inflammatory role of prostaglandin D2 - PubMed. [Link]

  • What are PGD2 receptor modulators and how do they work? - Patsnap Synapse. [Link]

  • The DP2 receptor pathway and its downstream effects (not to scale). The... - ResearchGate. [Link]

  • SOP: Mouse Oral Gavage - Virginia Tech. [Link]

  • Oral Gavage Rodent SOP_IACUC.CassLSedit9-22 for 10-10-22 IACUC meeting.docx - Research | SDSU. [Link]

Sources

AM-211 Sodium: A Potent and Selective Tool for Interrogating the Prostaglandin D2 Receptor 2 (DP2) Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of cellular signaling, the Prostaglandin D2 (PGD2) pathway stands as a critical regulator of inflammatory responses, particularly in the context of allergic diseases. Central to this pathway is the Prostaglandin D2 Receptor 2 (DP2), also known as CRTH2, a G protein-coupled receptor predominantly expressed on key effector cells of the type 2 immune response, including eosinophils, basophils, and T helper 2 (Th2) cells.[1] The activation of DP2 by its ligand, PGD2, triggers a cascade of downstream events, leading to cellular chemotaxis, degranulation, and cytokine release, all of which are hallmarks of allergic inflammation.[1][2][3]

AM-211 sodium is a potent, selective, and orally bioavailable small molecule antagonist of the DP2 receptor.[2][4] Its high affinity and specificity for the DP2 receptor across multiple species, including human, mouse, rat, and guinea pig, make it an invaluable tool for researchers seeking to dissect the nuanced roles of the PGD2/DP2 signaling axis in both health and disease. This comprehensive guide provides detailed application notes and protocols for the effective use of AM-211 sodium as a research tool for studying cellular pathways in vitro.

Physicochemical Properties and Handling

PropertyValueSource
Chemical Name sodium 2-(2'-((3-benzyl-1-ethylureido)methyl)-6-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetate[4]
CAS Number 1263077-74-2 (sodium salt)[4]
Molecular Formula C27H26F3N2NaO4[4]
Molecular Weight 522.50 g/mol [4]
Appearance Solid powder[4]
Purity >98%[4]
Solubility Soluble in DMSO[4]
Storage Store at -20°C for long-term storage.[4]
Stock Solution Preparation

The accurate preparation of a stock solution is paramount for obtaining reproducible experimental results. Due to its hydrophobicity, AM-211 sodium should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO).

Protocol for 10 mM Stock Solution:

  • Weighing: Accurately weigh out 5.23 mg of AM-211 sodium powder.

  • Dissolution: Add 1 mL of anhydrous DMSO to the powder.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed vials.

Note on DMSO Concentration in Cell Culture: It is crucial to maintain a final DMSO concentration in your cell-based assays that is non-toxic to the cells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity; however, it is best practice to keep the final concentration at or below 0.1% whenever possible. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Mechanism of Action: Antagonism of the DP2 Receptor

AM-211 sodium exerts its effects by competitively binding to the DP2 receptor, thereby preventing the binding of the endogenous ligand, PGD2, and its metabolites. The DP2 receptor is coupled to a Gi/o protein, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium mobilization. This signaling cascade ultimately orchestrates a range of pro-inflammatory cellular responses.

By blocking the DP2 receptor, AM-211 sodium effectively inhibits these downstream signaling events, making it a powerful tool to investigate the physiological and pathological consequences of DP2 activation.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Responses PGD2 PGD2 DP2 DP2 Receptor PGD2->DP2 Binds Gi Gi Protein DP2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gi->PLC Activates AM211 AM-211 AM211->DP2 Blocks cAMP ↓ cAMP AC->cAMP Ca ↑ [Ca²⁺]i Chemotaxis Chemotaxis Ca->Chemotaxis Degranulation Degranulation Ca->Degranulation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->Ca Cytokine Cytokine Release DAG->Cytokine

Figure 1: AM-211 Sodium Blocks the PGD2/DP2 Signaling Pathway. PGD2 binds to the DP2 receptor, activating the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase (decreasing cAMP) and activation of phospholipase C (PLC), which increases intracellular calcium ([Ca²⁺]i) and activates downstream signaling. AM-211 sodium competitively antagonizes this interaction, blocking the subsequent cellular responses.

Application Notes and Protocols

AM-211 sodium can be employed in a variety of in vitro assays to probe the function of the DP2 receptor in different cell types. Below are detailed protocols for key applications.

Eosinophil Chemotaxis Assay

Principle: This assay measures the ability of AM-211 sodium to inhibit the directional migration of eosinophils towards a chemoattractant, such as PGD2. The Boyden chamber or similar multiwell migration plates are commonly used for this purpose.

Materials:

  • Human or mouse eosinophils (isolated from peripheral blood or bone marrow-derived)

  • AM-211 sodium stock solution (10 mM in DMSO)

  • PGD2 (Prostaglandin D2)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

  • Multiwell chemotaxis chamber (e.g., 96-well format with 5 µm pore size polycarbonate membrane)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Protocol:

  • Cell Preparation: Isolate eosinophils and resuspend them in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Cell Labeling: Incubate the cells with Calcein-AM according to the manufacturer's instructions. Wash the cells twice with chemotaxis buffer to remove excess dye and resuspend at 1 x 10^6 cells/mL.

  • Antagonist Pre-incubation: In a separate plate, pre-incubate the labeled eosinophils with various concentrations of AM-211 sodium (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.

  • Assay Plate Setup:

    • Lower Wells: Add chemotaxis buffer containing either PGD2 (e.g., 10 nM, a concentration known to induce robust chemotaxis) or buffer alone (negative control) to the lower wells of the chemotaxis chamber.

    • Filter Membrane: Carefully place the filter membrane over the lower wells.

    • Upper Wells: Add the pre-incubated eosinophils (from step 3) to the upper wells.

  • Incubation: Incubate the chemotaxis plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • After incubation, carefully remove the filter membrane.

    • Wipe the cells from the top surface of the membrane.

    • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of AM-211 sodium compared to the vehicle control. Determine the IC50 value of AM-211 sodium.

Expected Results: AM-211 sodium should dose-dependently inhibit PGD2-induced eosinophil chemotaxis, with significant inhibition observed in the nanomolar range.

Chemotaxis_Workflow A Isolate & Label Eosinophils B Pre-incubate with AM-211 or Vehicle (DMSO) A->B D Add Cells to Upper Chamber B->D C Prepare Chemotaxis Plate (Lower: PGD2 or Buffer) C->D E Incubate (1-2 hours) D->E F Quantify Migrated Cells (Fluorescence Reading) E->F G Data Analysis (IC50) F->G

Figure 2: Workflow for Eosinophil Chemotaxis Assay. A schematic representation of the key steps involved in assessing the inhibitory effect of AM-211 sodium on eosinophil migration.

Basophil Activation Assay (Flow Cytometry)

Principle: This assay measures the ability of AM-211 sodium to inhibit PGD2-induced degranulation of basophils. Basophil activation is assessed by the upregulation of surface markers, such as CD63 or CD203c, which are expressed on the cell surface upon degranulation.[5][6]

Materials:

  • Fresh human peripheral blood collected in heparin or EDTA tubes

  • AM-211 sodium stock solution (10 mM in DMSO)

  • PGD2

  • Stimulation buffer (e.g., HEPES-buffered saline with 0.3% BSA)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD63 (e.g., FITC or PE)

    • Anti-IgE (e.g., PE-Cy5 or APC) for basophil identification

    • (Optional) Anti-CD203c (e.g., PE)

  • Lysis buffer (e.g., FACS Lysing Solution)

  • Flow cytometer

Protocol:

  • Blood Aliquoting: Aliquot 100 µL of whole blood into flow cytometry tubes.

  • Antagonist Pre-incubation: Add AM-211 sodium at various concentrations (e.g., 1 nM to 10 µM) or vehicle control (DMSO) to the blood samples. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add PGD2 (e.g., 100 nM) or stimulation buffer alone (negative control) to the tubes. Incubate for 15-30 minutes at 37°C.

  • Staining: Add the antibody cocktail (anti-CD63, anti-IgE, and optional anti-CD203c) to each tube. Incubate for 20 minutes at room temperature in the dark.

  • Lysis: Add 2 mL of lysis buffer to each tube. Incubate for 10 minutes at room temperature in the dark.

  • Washing: Centrifuge the tubes, discard the supernatant, and wash the cell pellet with wash buffer (e.g., PBS with 1% BSA).

  • Resuspension: Resuspend the cell pellet in wash buffer for flow cytometric analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the basophil population based on their characteristic forward and side scatter properties and high IgE expression.

    • Determine the percentage of CD63-positive (activated) basophils within the basophil gate.

  • Data Analysis: Calculate the percentage of inhibition of basophil activation for each concentration of AM-211 sodium and determine the IC50 value.

Expected Results: AM-211 sodium is expected to cause a dose-dependent reduction in the percentage of PGD2-activated (CD63-positive) basophils.

Calcium Mobilization Assay

Principle: This assay measures the ability of AM-211 sodium to block the PGD2-induced increase in intracellular calcium concentration in cells expressing the DP2 receptor. This is typically performed using a calcium-sensitive fluorescent dye and a fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).[7]

Materials:

  • Cells expressing the DP2 receptor (e.g., HEK293 cells stably transfected with human DP2, or primary eosinophils/basophils)

  • AM-211 sodium stock solution (10 mM in DMSO)

  • PGD2

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (an anion-exchange inhibitor that can improve dye loading)

  • Fluorescence plate reader with automated liquid handling

Protocol:

  • Cell Plating: Plate the DP2-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 1 hour at 37°C in the dark.

  • Compound Addition:

    • Prepare a plate containing various concentrations of AM-211 sodium and a vehicle control.

    • Prepare a separate plate with a fixed concentration of PGD2 (e.g., a concentration that gives ~80% of the maximal response, EC80).

  • Assay Measurement:

    • Place the cell plate and compound plates into the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • The instrument will automatically add the AM-211 sodium solutions (or vehicle) to the cell plate, and fluorescence will be monitored for a few minutes to observe any direct effects.

    • Next, the instrument will add the PGD2 solution to stimulate the cells.

    • Continue to monitor the fluorescence intensity for several minutes to capture the calcium flux.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Calculate the percentage of inhibition of the PGD2-induced calcium flux by AM-211 sodium for each concentration.

    • Determine the IC50 value for AM-211 sodium.

Expected Results: Pre-treatment with AM-211 sodium should dose-dependently inhibit the transient increase in intracellular calcium induced by PGD2.

Safety and Handling

AM-211 sodium is a potent bioactive small molecule. As with any chemical reagent, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

Note: A specific Safety Data Sheet (SDS) for AM-211 sodium should be obtained from the supplier and consulted before use. The safety information provided here is for general guidance and is not a substitute for a compound-specific SDS.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no cellular response to PGD2 - Degraded PGD2- Low receptor expression- Inappropriate cell density- Use fresh or properly stored PGD2- Verify DP2 receptor expression in your cell line- Optimize cell seeding density
High background in fluorescence assays - Incomplete removal of dye- Autofluorescence of compounds- Ensure thorough washing after dye loading- Run a compound-only control to check for autofluorescence
Precipitation of AM-211 sodium in aqueous solutions - Low solubility in aqueous buffer- High final concentration- Ensure the final DMSO concentration is sufficient to maintain solubility (but non-toxic)- Prepare fresh dilutions from the DMSO stock for each experiment
High variability between replicates - Inconsistent cell numbers- Pipetting errors- Edge effects in multiwell plates- Use a cell counter for accurate cell plating- Use calibrated pipettes and proper technique- Avoid using the outer wells of the plate or fill them with buffer

Conclusion

AM-211 sodium is a highly effective and specific pharmacological tool for the investigation of the PGD2/DP2 signaling pathway. Its potent antagonist activity allows for the precise interrogation of the role of this pathway in a variety of cellular processes, particularly those related to allergic inflammation. The protocols and guidelines provided in this document are intended to serve as a comprehensive resource for researchers to effectively utilize AM-211 sodium in their studies and to contribute to a deeper understanding of the complex mechanisms underlying inflammatory diseases.

References

  • Bain, G., et al. (2011). Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation. Journal of Pharmacology and Experimental Therapeutics, 338(1), 290-301. [Link]

  • Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology, 152(2), 224-238. [Link]

  • Patsnap. (2024). What are PGD2 receptor modulators and how do they work? Patsnap Synapse. [Link]

  • Gress, C., et al. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PLOS ONE, 19(7), e0307750. [Link]

  • Boumiza, R., Debard, A. L., & Monneret, G. (2005). The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives. Clinical and Molecular Allergy, 3, 9. [Link]

  • Barnstable, C. J., & Reddy, S. T. (2017). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Frontiers in Immunology, 8, 1319. [Link]

  • Dominguez-Soto, A., et al. (2015). Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells. Journal of Allergy and Clinical Immunology, 136(6), 1547-1554.e5. [Link]

  • Lorrain, D. S., et al. (2012). Pharmacodynamics, pharmacokinetics, and safety of AM211: a novel and potent antagonist of the prostaglandin D2 receptor type 2. Journal of Clinical Pharmacology, 52(11), 1667-1676. [Link]

  • Ataman Kimya. SODIUM BENZOATE (E211). [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]

  • Santos, A. F., Alpan, O., & Hoffmann, H. J. (2021). Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice. Allergy, 76(6), 1635-1649. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • ResearchGate. (2020). How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%). [Link]

  • Bio-protocol. Calcium Flux Protocol. [Link]

  • Flow Contract Site Laboratory. (2018). The Basophil Activation Test: An Application of Flow Cytometry for Allergy Testing in Clinical Trials. [Link]

  • PubChem. AM-211 sodium. [Link]

  • Healthline. (2023). Sodium Benzoate: Uses, Dangers, and Safety. [Link]

  • proE.info. E211 – Sodium benzoate. [Link]

  • Tenger Chemical. (2024). Preservative 211 - Understanding Its Uses, Safety, and Regulations. [Link]

  • Food additives database. E211 – Sodium Benzoate. [Link]

  • Flow Cytometry and Mass Cytometry. (2018). Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis. Cytometry Part A, 93A(3), 328-337. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: AM-211 Sodium Solubility Guide

[1][2]

Subject: Prevention of AM-211 (DP2 Antagonist) Precipitation in Cell Culture Media Document ID: TS-AM211-SOL-01 Audience: Assay Development Scientists, Pharmacologists[1][2]

Executive Summary

AM-211 Sodium is the salt form of a lipophilic phenylacetic acid derivative (DP2/CRTH2 antagonist).[1][2] While the sodium salt modification improves initial solubility, the compound is prone to "crashing out" (precipitation) when introduced to physiological buffers. This occurs primarily due to pH shock converting the salt to its insoluble free acid form, and the common-ion effect driven by high sodium concentrations in standard media (DMEM/RPMI).[1]

This guide provides a validated protocol to maintain AM-211 bioavailability in assay conditions.

Part 1: The Chemistry of the "Crash" (Root Cause Analysis)

To prevent precipitation, you must understand the mechanism driving it. AM-211 behaves according to the solubility equilibrium of lipophilic weak acids.[1][2]

  • The pH Cliff: AM-211 Sodium is stable in high pH environments.[1][2] When a concentrated stock (often in DMSO) is added to media (pH 7.2–7.4), the local pH at the injection site can drop transiently or interact with the buffer capacity.[1][2] If the pH drops below the compound's pKa (approx.[1][2] 4.0–5.0 for the carboxylic acid), the equilibrium shifts toward the protonated free acid , which is hydrophobic and insoluble.

  • The Common-Ion Effect: Cell culture media contains high concentrations of Sodium Chloride (~140-150 mM).[1][2] The presence of excess

    
     ions suppresses the dissociation of AM-211 Sodium, reducing its effective solubility product (
    
    
    ) and forcing the salt out of solution.[1]
Part 2: Validated Solubilization Protocol

Objective: Prepare a stable 10 µM working solution in media from a 10 mM stock.

Materials Required
  • Compound: AM-211 Sodium Salt (Store at -20°C, desiccated).

  • Primary Solvent: Sterile DMSO (anhydrous).[1][2]

  • Intermediate Buffer: PBS (pH 7.4) or Media with serum (BSA/FBS).[1][2]

  • Equipment: Vortex mixer, Sonicator (water bath).

Step-by-Step Workflow

1. Master Stock Preparation (10 mM) [1][2]

  • Dissolve AM-211 Sodium powder in 100% DMSO .

  • Critical: Do not use water or saline for the master stock.[1][2] The high concentration will likely precipitate immediately due to the common ion effect if saline is used.[2]

  • Validation: Solution must be crystal clear. If cloudy, sonicate at 37°C for 5 minutes.

2. The "Step-Down" Dilution (The Anti-Crash Method) [1][2]

  • Never add 10 mM stock directly to a large volume of cold media.[1][2] The concentration gradient causes immediate nucleation (precipitation).[1][2]

  • Create a 100x Intermediate: Dilute the 10 mM stock 1:100 into pure DMSO or 50% DMSO/PBS to create a 100 µM intermediate.

  • Why? This reduces the kinetic shock when entering the aqueous phase.[2]

3. Final Dosing into Media

  • Pre-warm your culture media to 37°C. Cold media accelerates precipitation.[1][2]

  • Vortex the media gently while adding the intermediate solution.

  • Serum Factor: Ensure your media contains at least 0.1% BSA or 1-10% FBS before adding the drug.[1][2] Albumin acts as a "molecular chaperone," binding the lipophilic AM-211 and keeping it in solution.[1]

Part 3: Visualization of Stability Pathways

The following diagram illustrates the kinetic pathways. The "Red Path" represents the common error leading to precipitation.[2] The "Green Path" is the validated protocol.[2]

AM211_Solubilitycluster_legendMechanism KeyStockAM-211 Sodium(10 mM in DMSO)DirectAddDirect Addition toCold Media (High Na+)Stock->DirectAdd High ShockIntermedIntermediate Dilution(100 µM in DMSO)Stock->Intermed Step-downPrecipPRECIPITATION(Free Acid Nucleation)DirectAdd->PrecipSlowMixDropwise Additionwith VortexingIntermed->SlowMixSerumMediaWarm Media (37°C)+ Serum/BSA (Carrier)SerumMedia->SlowMixStableStable Assay Solution(Bioavailable)SlowMix->Stable Equilibriumkey1Avoid: Local pH drop < pKakey2Required: Albumin binding

Figure 1: Kinetic pathway comparison for AM-211 solubilization. The green pathway utilizes intermediate dilution and protein carriers to prevent nucleation.

Part 4: Troubleshooting & FAQs

Q1: My media turned slightly cloudy immediately after adding AM-211. Can I filter it?

  • Answer: NO. If you filter cloudy media (0.22 µm), you will remove the drug.[1][2] The cloudiness indicates the drug has precipitated into micro-crystals.[2]

  • Fix: You must restart. This time, ensure the media is warm (37°C) and contains serum/BSA.[1][2] If using serum-free media, you must use a carrier like

    
    -cyclodextrin (HP-
    
    
    -CD) at 0.1% to solubilize the hydrophobic core.[1][2]

Q2: Can I use water to make the master stock instead of DMSO?

  • Answer: It is risky.[1][2] While AM-211 is a sodium salt, its high lipophilicity means the "common ion effect" from any residual salts can cause instability at high concentrations (e.g., >1 mM).[1][2] DMSO is the standard for master stocks because it prevents protonation and aggregation.[2]

Q3: I am running a "Serum-Free" assay. How do I keep AM-211 soluble?

  • Answer: This is the most challenging condition. Without albumin (BSA/FBS) to sequester the lipophilic tail of AM-211, the free drug concentration hits its solubility limit rapidly.[1][2]

  • Protocol Modification:

    • Use Type-2 fatty acid-free BSA (0.1%) if protein is allowed.[1][2]

    • If strictly protein-free, pre-complex AM-211 with 2-hydroxypropyl-

      
      -cyclodextrin .[1][2] Mix the drug with cyclodextrin in water before adding to the high-salt media.
      

Q4: Does the order of mixing matter?

  • Answer: Yes. Always add the concentrated drug to the large volume of media , not the other way around. Adding media to the drug stock creates a transient condition of "high drug/low solvent," forcing precipitation.

Part 5: Data Summary & Specifications
ParameterSpecificationNotes
Compound Name AM-211 SodiumDP2 (CRTH2) Antagonist
MW 522.49 g/mol
Master Stock Solvent 100% DMSOStore at -20°C or -80°C
Max Aqueous Solubility < 10 µM (PBS, no serum)Highly dependent on pH
pKa (Acid) ~4.5 (Estimated)Precipitates below pH 6.0
Critical Additive BSA or FBSEssential for concentrations >100 nM
References
  • Bain, G., et al. (2011).[1][2][3] Pharmacology of AM211, a Potent and Selective Prostaglandin D2 Receptor Type 2 Antagonist That Is Active in Animal Models of Allergic Inflammation. Journal of Pharmacology and Experimental Therapeutics, 338(1), 290–301.[1][3]

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard reference for solubility of lipophilic salts).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2]

Technical Support Center: Optimizing AM-211 Sodium Concentration for Enhanced Experimental Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for AM-211, a potent and selective antagonist of the prostaglandin D2 receptor type 2 (DP2), a G protein-coupled receptor (GPCR) implicated in allergic inflammation.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing sodium concentration in your experiments involving AM-211.

This document will provide a foundational understanding of the critical role of sodium ions in modulating the function of Class A GPCRs, such as DP2, and offer practical, step-by-step protocols to ensure the reliability and accuracy of your experimental data.

The Underpinning Principle: Sodium as an Allosteric Modulator of GPCRs

Recent advancements in structural biology have revealed that many Class A GPCRs, the largest family of GPCRs in the human genome, possess a conserved sodium-binding pocket within their seven-transmembrane (7TM) domain.[2][3] This pocket, when occupied by a sodium ion, stabilizes the inactive conformation of the receptor.[4]

The binding of sodium ions acts as a form of allosteric modulation, meaning it influences the binding of other ligands at a distinct site (the orthosteric site) and modulates the receptor's signaling activity.[5] For many Class A GPCRs, the presence of sodium ions has been shown to:

  • Decrease the binding affinity of agonists.

  • Increase the binding affinity of antagonists. [4]

Given that AM-211 is a DP2 antagonist, its binding affinity and, consequently, its potency in functional assays, are likely to be sensitive to the sodium concentration in your experimental buffer. Physiological extracellular sodium concentration is approximately 140 mM, which can significantly influence receptor conformation and ligand binding.[2] Therefore, precise control and optimization of sodium concentration are paramount for obtaining reproducible and physiologically relevant results.

Frequently Asked Questions (FAQs)

Q1: Why is the sodium concentration in my buffer so important when working with AM-211?

The DP2 receptor, the target of AM-211, is a Class A GPCR. These receptors often contain a highly conserved sodium-binding site that stabilizes their inactive state.[2][3] As an antagonist, AM-211 preferentially binds to the inactive conformation of the DP2 receptor. The presence of sodium ions in the binding pocket can therefore enhance the binding affinity of AM-211. Inconsistent or suboptimal sodium concentrations can lead to variability in your results, including shifts in measured potency (IC50) and binding affinity (Ki).

Q2: What is a good starting concentration of sodium for my AM-211 experiments?

For initial experiments, it is recommended to mimic physiological conditions. A starting concentration of 100-150 mM NaCl in your assay buffer is a robust starting point. This concentration range reflects the physiological extracellular sodium levels and is often used in GPCR binding and functional assays.[2]

Q3: Can I substitute NaCl with another salt, like KCl?

It is strongly advised not to substitute NaCl with KCl or other salts when investigating the specific effects of sodium. The allosteric modulation is specific to the sodium ion due to its size and charge, allowing it to fit into the conserved binding pocket. Other cations, like potassium (K+), are larger and do not fit into this pocket, thus they will not have the same effect. If you need to maintain a specific ionic strength, you can use a non-sodium salt like Choline Chloride to balance the ionic strength in your low-sodium buffers.

Q4: I am observing a lower than expected potency for AM-211 in my functional assay. Could this be related to the sodium concentration?

Yes, this is a strong possibility. If your assay buffer has a low or no sodium concentration, the binding affinity of AM-211 to the DP2 receptor may be reduced. This would manifest as a rightward shift in your dose-response curve and a higher IC50 value, indicating lower apparent potency. We recommend verifying and optimizing the sodium concentration in your buffer.

Q5: How does sodium concentration affect agonist binding to the DP2 receptor?

Conversely to antagonists, sodium ions typically decrease the binding affinity of agonists for Class A GPCRs.[4] This is because agonists bind to and stabilize the active conformation of the receptor, a state that is disfavored by sodium binding. Therefore, if you are running competitive binding assays with a labeled agonist and unlabeled AM-211, the sodium concentration will influence the binding of both ligands.

Troubleshooting Guide

Observed Issue Potential Cause Related to Sodium Recommended Action
High variability in AM-211 IC50 values between experiments. Inconsistent sodium concentration in assay buffers.Prepare a large batch of a master assay buffer with a defined NaCl concentration (e.g., 150 mM). Ensure all dilutions of AM-211 and other reagents are made using this master buffer.
Poor signal-to-noise ratio in a radioligand binding assay using a labeled antagonist. Suboptimal sodium concentration leading to low specific binding.Perform a sodium concentration titration experiment (see Protocol 1 below) to determine the optimal NaCl concentration that maximizes specific binding.
AM-211 appears less potent than literature values. Assay buffer contains low or no sodium.Increase the NaCl concentration in your assay buffer to a physiological level (e.g., 100-150 mM) and re-evaluate the potency.
Difficulty in achieving complete inhibition in a functional assay at high AM-211 concentrations. Low sodium concentration may not fully stabilize the inactive state, allowing for some basal receptor activity.Increase the NaCl concentration in your functional assay buffer. This can sometimes help to reduce basal signaling and allow for a more complete inhibition profile.

Experimental Protocols

Protocol 1: Optimization of Sodium Concentration in a Radioligand Binding Assay

This protocol aims to determine the optimal NaCl concentration for maximizing the specific binding of a radiolabeled antagonist to the DP2 receptor.

Materials:

  • Membranes from cells expressing the DP2 receptor

  • Radiolabeled antagonist (e.g., [3H]-AM-211 or a suitable alternative)

  • Unlabeled AM-211 (for determining non-specific binding)

  • Binding Buffer Base: 50 mM HEPES, 1 mM MgCl2, pH 7.4

  • Stock solutions of NaCl (e.g., 5 M) and Choline Chloride (e.g., 5 M)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Prepare a series of binding buffers with varying NaCl concentrations (e.g., 0, 25, 50, 100, 150, 200 mM). Use Choline Chloride to maintain a constant ionic strength across all buffers. For example, the 25 mM NaCl buffer would also contain 175 mM Choline Chloride.

  • Set up triplicate tubes for each NaCl concentration for total binding, non-specific binding, and a control without membranes.

  • For total binding tubes: Add 50 µL of the appropriate binding buffer, 25 µL of radiolabeled antagonist (at a concentration near its Kd), and 25 µL of DP2-expressing membranes.

  • For non-specific binding tubes: Add 50 µL of the appropriate binding buffer, 25 µL of radiolabeled antagonist, and 25 µL of unlabeled AM-211 (at a concentration 100-1000 fold higher than the radioligand's Kd), followed by 25 µL of DP2-expressing membranes.

  • Incubate all tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity on the filters by liquid scintillation counting.

  • Calculate specific binding for each NaCl concentration: Specific Binding = Total Binding - Non-specific Binding.

  • Plot specific binding as a function of NaCl concentration to identify the optimal concentration.

Expected Outcome:

You should observe an increase in specific binding as the NaCl concentration rises, eventually plateauing at an optimal concentration.

NaCl Concentration (mM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
05,0001,5003,500
256,5001,4505,050
508,0001,5506,450
10010,0001,5008,500
15010,5001,4809,020
20010,6001,5209,080
Protocol 2: Evaluating the Effect of Sodium on AM-211 Potency in a Functional Assay (e.g., cAMP Assay)

This protocol will determine the IC50 of AM-211 in the presence of low and high sodium concentrations.

Materials:

  • Cells expressing the DP2 receptor (Gs-coupled)

  • Forskolin or another adenylyl cyclase activator

  • AM-211

  • Low Sodium Assay Buffer (e.g., 50 mM HEPES, 1 mM MgCl2, 140 mM Choline Chloride, pH 7.4)

  • High Sodium Assay Buffer (e.g., 50 mM HEPES, 1 mM MgCl2, 140 mM NaCl, pH 7.4)

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Prepare serial dilutions of AM-211 in both the low and high sodium assay buffers.

  • Seed cells in a suitable microplate and allow them to adhere.

  • Pre-incubate the cells with the different concentrations of AM-211 (in either low or high sodium buffer) for 15-30 minutes.

  • Stimulate the cells with a submaximal concentration (e.g., EC80) of Forskolin to induce cAMP production.

  • Incubate for a time determined by your assay kinetics (e.g., 30 minutes).

  • Lyse the cells and measure the cAMP levels according to the manufacturer's protocol for your detection kit.

  • Plot the cAMP response as a function of AM-211 concentration for both the low and high sodium conditions.

  • Calculate the IC50 of AM-211 for each condition using a non-linear regression analysis (log(inhibitor) vs. response).

Expected Outcome:

The dose-response curve for AM-211 in the high sodium buffer should be shifted to the left compared to the curve in the low sodium buffer, resulting in a lower IC50 value and indicating higher potency.

Visualizing the Concepts

Allosteric Modulation of a GPCR by Sodium

cluster_0 Low Sodium Condition cluster_1 High Sodium Condition Agonist Agonist Receptor_active GPCR (Active) Agonist->Receptor_active Binds & Stabilizes Signaling G-Protein Signaling Receptor_active->Signaling AM211 AM-211 (Antagonist) Receptor_inactive GPCR (Inactive) AM211->Receptor_inactive High Affinity Binding Na_ion Na+ Na_ion->Receptor_inactive Stabilizes No_Signaling Signaling Blocked Receptor_inactive->No_Signaling

Caption: Sodium's role in stabilizing the inactive GPCR state.

Experimental Workflow for Sodium Optimization

Start Start: Inconsistent Data with AM-211 Hypothesis Hypothesis: Suboptimal Sodium Concentration Start->Hypothesis Protocol1 Protocol 1: Titrate NaCl in Binding Assay Hypothesis->Protocol1 Decision1 Optimal [Na+] Identified? Protocol1->Decision1 Decision1->Hypothesis No, Re-evaluate Protocol2 Protocol 2: Compare IC50 at Low vs. High [Na+] Decision1->Protocol2 Yes Decision2 Potency Shift Observed? Protocol2->Decision2 Decision2->Hypothesis No, Re-evaluate Implement Implement Optimal [Na+] in All Future Assays Decision2->Implement Yes End End: Reproducible & Accurate Data Implement->End

Sources

AM-211 sodium degradation and storage problems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Reconstitution of AM-211 Sodium (DP2 Antagonist)

Emergency Triage: Rapid Diagnostic Guide

If you are currently holding a vial of AM-211 Sodium and suspect degradation, consult this triage table immediately before proceeding with any experiments.

Observation Probable Cause Immediate Action Status
White crystalline powder Normal state.[1][2]Proceed with storage at -20°C under desiccation.PASS
Clumping / Sticky texture Hygroscopic Failure. The sodium salt has absorbed atmospheric moisture.[1]Do not return to cold storage without drying.[1][2] Re-verify mass; water weight will skew molarity calculations.WARNING
Yellow discoloration Oxidative Stress / Photolysis. Likely exposure to UV light or air oxidation of the biphenyl core.[1]Check purity via HPLC. If purity <95%, discard.CRITICAL
Precipitate upon adding buffer pH Shock (The "Crash Out"). The sodium salt reverted to the insoluble free acid form.[1][2]Stop. Do not vortex violently. See Protocol A below for rescue.FAIL

Technical Deep Dive: The "Sodium Salt" Paradox

To successfully handle AM-211 Sodium (CAS: 1263077-74-2), you must understand the chemistry that dictates its stability.[1][2]

AM-211 is a potent Prostaglandin D2 Receptor Type 2 (DP2/CRTH2) antagonist [1].[1][2] The commercial form is often the sodium salt to improve water solubility.[1] However, this introduces specific thermodynamic vulnerabilities:[1]

  • Hygroscopicity: The sodium cation (

    
    ) coordinates strongly with water molecules.[1][2] If the vial is opened while cold (below dew point), condensation forms immediately.[1] This water facilitates hydrolysis  of the urea linkage and the ester-like moieties in the side chains.[1]
    
  • pH Sensitivity (The pKa Trap): AM-211 is a weak acid derivatized as a salt.[1][2] Its solubility is strictly pH-dependent.[1][2]

    • In Water (pH > 7): The salt dissociates, and the anion remains soluble.[1]

    • In Acidic Buffers (pH < 6): The carboxylate group becomes protonated, reverting the compound to its Free Acid form.[1] The free acid of AM-211 is highly hydrophobic and will precipitate out of solution immediately [2].[1]

Critical Workflows & Protocols

Visualizing the Stability Logic

The following decision tree illustrates the correct handling of AM-211 Sodium to prevent degradation and precipitation.

AM211_Handling Start Received AM-211 Sodium Storage Long-Term Storage (-20°C, Desiccated, Dark) Start->Storage Open Opening Vial Storage->Open Experiment Day Equilibrate Equilibrate to RT (Prevent Condensation) Open->Equilibrate Wait 30 mins Solvent Choose Solvent Equilibrate->Solvent DMSO DMSO Stock (Preferred) >50 mg/mL Solvent->DMSO Recommended Water Aqueous Buffer Solvent->Water Risky Success Stable Solution Use within 24h DMSO->Success Dilute 1:1000 into Media CheckPH Check Buffer pH Water->CheckPH Acidic pH < 7.0 CheckPH->Acidic PBS/Media Basic pH > 7.4 CheckPH->Basic Tris/NaOH Precip CRITICAL FAILURE: Free Acid Precipitation Acidic->Precip Protonation Basic->Success

Figure 1: Decision matrix for AM-211 handling. Note the critical failure point when dissolving directly into acidic or neutral buffers.

Protocol A: The "Two-Step" Reconstitution Method

Use this protocol to avoid the "Crash Out" effect.

Objective: Create a stable stock solution for cell-based assays (IC50 ~4.9 nM for human DP2) [3].

Materials:

  • AM-211 Sodium (Solid)[1][2][3]

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered[1][2]

  • Vortex mixer

  • Sonicator bath

Step-by-Step:

  • Equilibration: Remove the vial from -20°C storage. Do not open it. Place it in a desiccator cabinet for 30–60 minutes until it reaches room temperature.

    • Why? Opening a cold vial introduces atmospheric water, which initiates hydrolysis and clumping.[1]

  • Primary Solubilization (The Master Stock):

    • Add anhydrous DMSO to the vial to achieve a concentration of 10 mM to 50 mM .[1]

    • Note: Do not use water or PBS for the master stock.[1][2] The sodium salt is soluble in water, but aqueous stocks degrade significantly faster (hydrolysis) than DMSO stocks.[1]

  • Dissolution: Vortex gently. If particles persist, sonicate for 10–20 seconds.[1] The solution should be crystal clear.

  • Aliquoting: Divide the Master Stock into single-use aliquots (e.g., 10–50 µL) in light-proof (amber) microtubes.

  • Refreezing: Store aliquots at -20°C or -80°C. Avoid freeze-thaw cycles.

Protocol B: Dilution into Aqueous Media

How to introduce the drug to cells without precipitation.

  • Prepare your cell culture media.[1][2]

  • Rapid Dispersion: While vortexing the media (medium speed), slowly inject the DMSO stock.

    • Target: Final DMSO concentration should be < 0.1% to avoid cytotoxicity.[1][2]

  • Visual Check: Hold the tube up to a light source.[1][2] If the solution turns "milky" or "cloudy," the AM-211 has precipitated as the free acid.[1]

    • Troubleshooting: If this happens, your stock concentration is too high for the media's buffering capacity.[1] Repeat with a lower stock concentration or ensure the media pH is not acidic.[1][2]

Frequently Asked Questions (FAQs)

Q1: I dissolved AM-211 Sodium in PBS (pH 7.4) and stored it at 4°C. A week later, there are crystals. Can I re-dissolve them? A: Likely not. Those crystals are the Free Acid form of AM-211.[1][2] Over time, the buffering capacity of PBS may have allowed localized protonation, or the "salting out" effect occurred.[1] Heating it might dissolve it temporarily, but it will likely crash out again upon cooling or adding to cells.[1] Discard and prepare fresh from DMSO stock.

Q2: Can I use the Free Acid form instead of the Sodium Salt? A: Yes, but the solubility profile is inverted.[1] The Free Acid (CAS: 1175526-27-8) is virtually insoluble in water.[1][2] You must dissolve it in DMSO or Ethanol first.[1][2] The Sodium Salt is generally preferred for ease of handling, provided you respect the hygroscopicity.[1]

Q3: My compound arrived at room temperature. Is it degraded? A: AM-211 Sodium is stable for short durations (weeks) at ambient temperature if the vial is sealed and desiccated [1].[1][2] However, long-term storage must be at -20°C. If the powder flows freely and is white, it is likely safe.[1][2] If it is caked or yellow, run an LC-MS to verify the molecular ion (


 for the free acid core).[1][2]

Q4: What is the specific degradation product I should look for in LC-MS? A: Look for the hydrolysis of the urea linkage.[1]

  • Parent Mass: ~522.5 Da (Sodium salt), detected as ~501 Da (Free acid + H) or ~523 Da (M+Na).[1][2]

  • Degradants: Cleavage of the urea bond typically yields a benzylamine derivative and the corresponding isocyanate or amine fragment of the biphenyl core.

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 49868644, AM-211 sodium. Retrieved October 26, 2023, from [Link][1]

  • Bain, G., et al. (2011).[1][2] Pharmacology of AM211, a Potent and Selective Prostaglandin D2 Receptor Type 2 Antagonist. Journal of Pharmacology and Experimental Therapeutics, 338(1), 290-301.[1][2][4] Retrieved from [Link]

Sources

Technical Support Center: AM-211 Sodium Experimental Variability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses experimental variability associated with AM-211 Sodium , identified here as the potent DP2 (CRTH2) receptor antagonist (originally developed by Amira Pharmaceuticals).

Note: While the "AM" prefix is often associated with the Alexandros Makriyannis cannabinoid series, AM-211 in the context of inflammatory drug development refers to the Amira Pharmaceuticals DP2 antagonist program (related to AM-461).

Senior Application Scientist Desk Subject: Troubleshooting Solubility, Stability, and Bioavailability of AM-211 Sodium Last Updated: February 2026

Executive Summary & Mechanism of Variability

The Core Issue: AM-211 is a lipophilic weak acid. The "Sodium" form is a salt engineered to improve water solubility. However, this salt is thermodynamically unstable in physiological buffers (pH 7.4). The Phenomenon: When AM-211 Sodium is dissolved in aqueous media, it is prone to disproportionation . If the local pH drops below the compound's pKa (typically ~4.5–5.5 for this class), the salt converts back to the insoluble "free acid" form. This results in invisible micro-precipitation, leading to:

  • In Vitro: erratic IC50 values due to lower effective concentration.

  • In Vivo: low oral bioavailability (Variability in

    
    ) due to stomach precipitation.
    

Visualizing the Instability Pathway

The following diagram illustrates the "Crash-Out" mechanism that causes experimental failure.

AM211_Instability Salt AM-211 Sodium Salt (Solid / Highly Soluble) Soln Aqueous Solution (High pH Micro-environment) Salt->Soln Dissolution Reaction Protonation Event (Salt + H+ -> Free Acid) Soln->Reaction Add to Media Buffer Physiological Buffer (pH 7.4) Buffer->Reaction Buffering Capacity Reaction->Soln pH > pKa (Stable) Precip Free Acid Precipitate (Insoluble / Inactive) Reaction->Precip pH < pKa (Crash Out)

Figure 1: The Disproportionation Pathway. AM-211 Sodium remains soluble only if the micro-environment pH stays sufficiently above its pKa. Addition to neutral buffers often triggers rapid precipitation.

Module 1: In Vitro Assay Troubleshooting

Context: Cell-based assays (Calcium flux, cAMP) or Binding assays.

FAQ: Why does my IC50 shift between batches?

Answer: This is likely due to plastic adsorption or solvent shock . The free acid form of AM-211 is highly lipophilic (LogP > 4). If the sodium salt hydrolyzes even slightly, the free acid binds to polystyrene plates, effectively reducing the concentration the cells "see."

Troubleshooting Protocol: The "Double-Solvent" Method

Do not dissolve AM-211 Sodium directly into media. Use this self-validating protocol:

StepActionMechanistic Reason
1 Prepare Stock: Dissolve AM-211 Sodium in 100% DMSO to 10 mM.Prevents hydrolysis. DMSO stabilizes the ionized form better than water.
2 Intermediate Dilution: Dilute stock 1:10 into PBS + 0.1% BSA (Fatty Acid Free).BSA acts as a "molecular chaperone," sequestering the lipophilic drug and preventing plastic adsorption.
3 Final Addition: Add intermediate to cell media.Ensures the drug remains in solution during the transition to pH 7.4.

Critical Check: If your solution turns cloudy (turbid) upon adding to PBS, the salt has crashed out. Solution: Increase BSA concentration to 0.5% or switch to a cyclodextrin carrier (see below).

Module 2: In Vivo Formulation Guide

Context: Oral (PO) or Intraperitoneal (IP) dosing in rodents.

FAQ: Why is the bioavailability so variable in my PK study?

Answer: The "Sodium" salt reacts with stomach acid (pH 1–2). Upon oral gavage, AM-211 Sodium instantly converts to the insoluble free acid, forming large aggregates that are poorly absorbed.

Validated Vehicle Matrix

Select the vehicle based on your route of administration.

RouteRecommended VehiclePreparation MethodStability Rating
Oral (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 Suspend the Free Acid form (not Sodium) or allow Sodium to precipitate into a fine suspension.⭐⭐⭐⭐ (High consistency)
IV / IP 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) Dissolve AM-211 Sodium in water containing CD. Adjust pH to 8.0 if needed.⭐⭐⭐⭐⭐ (Best for solubility)
SC PEG400 / Saline (30:70) Dissolve in PEG400 first, then slowly add saline.⭐⭐ (Risk of precipitation at injection site)
Protocol: Preparing the Cyclodextrin Complex (The "Gold Standard")
  • Prepare a 20% (w/v) HP-β-CD solution in sterile water.

  • Add AM-211 Sodium powder slowly while vortexing.

  • Sonication: Sonicate at 40°C for 20 minutes.

  • pH Check: Check pH. If < 7.0, adjust carefully with 0.1N NaOH to pH 7.5–8.0.

  • Filtration: Sterile filter (0.22 µm PVDF). Note: If filter clogs, the drug is not dissolved. Do not force it.

Module 3: Storage & Handling

FAQ: My powder turned into a sticky gum. Is it usable?

Answer: No. AM-211 Sodium is hygroscopic . It absorbs atmospheric moisture, which initiates hydrolysis (turning it back to the acid) and alters the molecular weight.

  • Correction: You cannot accurately weigh this "gum."

  • Prevention: Store solid AM-211 Sodium in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.

Decision Tree: Troubleshooting Experimental Data

Use this logic flow to diagnose "bad data" related to AM-211.

Troubleshooting_Tree Start Problem: High Variability in Data Check_Solvent Are you using DMSO stock? Start->Check_Solvent Check_Plastic Are you using Low-Binding Plastics? Check_Solvent->Check_Plastic Yes Fix_Solvent Action: Switch to 100% DMSO Stock Store at -20C Check_Solvent->Fix_Solvent No (Aqueous Stock) Check_Vehicle In Vivo: Did you use Cyclodextrin? Check_Plastic->Check_Vehicle Yes Fix_Plastic Action: Use Glass or Low-Binding Polypropylene Check_Plastic->Fix_Plastic No Good Investigate Biological Variance (Receptor Expression) Check_Vehicle->Good Yes Fix_Vehicle Action: Switch to 10% HP-beta-CD or MC/Tween Suspension Check_Vehicle->Fix_Vehicle No (Saline/PBS only)

Figure 2: Diagnostic Logic for AM-211 Variability. Follow the path to identify the physicochemical root cause.

References

  • Smolecule Inc. (2023). AM-211 Product Data Sheet. Identifies AM-211 as a potent DP2 (CRTH2) antagonist soluble in DMSO but insoluble in water.[1] Link

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Explains the "pHmax" concept and disproportionation of sodium salts of weak acids. Link

  • Amira Pharmaceuticals. (2011). Patent WO2011057757A1. Lists AM-211 and related indole-acetic acid derivatives as CRTH2 antagonists for respiratory indications. Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Validates the use of Cyclodextrins (HP-β-CD) for lipophilic acid salts. Link

Sources

Technical Support Center: AM-211 Sodium Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The AM-211 Sodium Profile

AM-211 Sodium (CAS: 1263077-74-2) is the sodium salt form of AM-211 (a potent, selective Prostaglandin D2 Receptor 2 [DP2/CRTH2] antagonist ).[][2] It is widely used in immunological research to study allergic inflammation, asthma, and COPD.

While the sodium salt improves initial aqueous solubility compared to the free acid, it introduces specific physicochemical interference mechanisms in assay environments. Users frequently report "interference" manifesting as signal quenching, precipitation-induced light scattering, or potency shifts .

This guide addresses the root causes of these issues: pH-dependent solubility collapse and albumin-mediated sequestration (serum shift) .[]

Critical Mechanism of Interference

To troubleshoot effectively, you must understand the chemical behavior of AM-211 Sodium in your specific assay buffer.

The "Sodium Trap": pH-Dependent Precipitation

AM-211 is a lipophilic carboxylic acid .[] The sodium salt is formed to force it into solution.[] However, this state is metastable in standard physiological buffers.

  • The Mechanism: When AM-211 Sodium (highly soluble) is diluted into a buffer with pH < 7.0 or low buffering capacity, the protonation equilibrium shifts.[] The sodium dissociates, and the molecule reverts to its Free Acid form.

  • The Interference: The Free Acid is poorly soluble in water.[] It forms micro-precipitates that:

    • Scatter Light: Causing false high readings in absorbance assays (OD600/turbidity).

    • Quench Fluorescence: By physically blocking excitation light or aggregating with fluorophores.[]

    • Reduce Effective Concentration: The actual drug available to the receptor drops significantly below the calculated concentration.[]

Visualization: The Solubility-pH Equilibrium

AM211_Solubility Salt AM-211 Sodium (Soluble) Dissociation Dissociation in Buffer Salt->Dissociation Anion AM-211 Anion (R-COO⁻) + Na⁺ Dissociation->Anion Protonation Protonation (pH < pKa) Anion->Protonation Low pH / Weak Buffer Acid AM-211 Free Acid (R-COOH) Protonation->Acid Precipitate MICRO-PRECIPITATE (Assay Interference) Acid->Precipitate Aggregation Precipitate->Anion Re-dissolves at pH > 8.0

Figure 1: The conversion pathway from soluble sodium salt to interfering precipitate in acidic or low-capacity buffers.[]

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Preparation[1]

Q1: I dissolved AM-211 Sodium in water, but it precipitated when added to my PBS (pH 7.4). Why? Diagnosis: This is a classic Ionic Strength Shock .[] Explanation: While PBS is pH 7.4, the high ionic strength can "salt out" hydrophobic compounds, and the pH might locally drop if your stock solution was acidic (unlikely for Na-salt) or if the stock concentration was too high, overwhelming the buffer's capacity to keep the carboxylate ionized. Solution:

  • Pre-dissolve in DMSO: Even for the sodium salt, prepare a 10 mM - 100 mM stock in 100% DMSO first.[]

  • Dilute Correctly: Dilute the DMSO stock into the assay buffer. The DMSO (keep final concentration < 0.1-1%) acts as a co-solvent to prevent the immediate nucleation of the free acid.[]

  • Check pH: Ensure your assay buffer is strictly pH 7.4 or higher . Avoid pH 6.5 or lower buffers (like some MES buffers) for this compound.[]

Q2: Can I store the AM-211 Sodium stock solution at -20°C? Answer: Yes, but with caveats.

  • DMSO Stocks: Stable at -20°C or -80°C for up to 1 year [1].[]

  • Aqueous Stocks: Avoid. Aqueous solutions of the sodium salt are prone to hydrolysis and pH drift over time, leading to precipitation upon thawing. Always reconstitute fresh or store in DMSO.

Category B: Assay Interference (Potency Shifts)

Q3: My IC50 for AM-211 is 12 nM, but the literature says 4.9 nM. Is my reagent bad? Diagnosis: You are likely observing the Serum Shift (Protein Binding Effect) .[] Explanation: AM-211 is highly lipophilic and binds to serum albumin (BSA/HSA).[]

  • Literature Conditions: The 4.9 nM IC50 is typically measured in protein-free or low-protein buffer systems [1].[]

  • Your Conditions: If your assay buffer contains 0.2% BSA or Fetal Bovine Serum (FBS), the albumin sequesters a portion of the AM-211, reducing the free concentration available to inhibit the DP2 receptor.

  • Data Validation:

    • In 0% BSA: IC50 ≈ 4-5 nM.[]

    • In 0.2% BSA: IC50 ≈ 12-20 nM [1].[] Solution: This is not a "failure." It is a biological feature.[][3] Report the IC50 with the specific BSA concentration noted. If comparing to literature, match the protein content exactly.

Q4: I see high background signal in my fluorescence polarization (FP) assay. Diagnosis: Light Scattering or Intrinsic Fluorescence . Explanation: Biphenyl structures (present in AM-211) can have intrinsic fluorescence in the UV-blue region.[] However, a more common cause is micro-precipitation scattering the excitation light. Test: Spin down your assay plate (1000 x g for 5 min) and measure again. If the background drops, it was precipitate. Solution:

  • Add a non-ionic detergent (e.g., 0.01% Tween-20 ) to the assay buffer.[] This stabilizes the hydrophobic core of the molecule and prevents micro-aggregation.

Comparative Data: Salt vs. Free Acid

Use this table to select the correct form and handling for your experiment.

FeatureAM-211 Sodium SaltAM-211 Free Acid
CAS Number 1263077-74-21175526-27-8
Initial Solubility Water (limited), DMSO (>50 mg/mL), EthanolDMSO (>50 mg/mL), Ethanol
Aqueous Stability Metastable (pH dependent)Insoluble (requires carrier)
Preferred Stock Solvent 100% DMSO (Recommended)100% DMSO
Assay Buffer pH Limit Keep pH ≥ 7.4 Keep pH ≥ 7.4
Primary Interference Precipitation if pH dropsPrecipitation if no carrier used
Key Advantage Faster dissolution in aqueous mediaHigher stability in dry storage

Protocol: Optimized Reconstitution Workflow

To ensure self-validating results, follow this strict reconstitution protocol.

  • Weighing: Weigh AM-211 Sodium in a humidity-controlled environment (sodium salts can be hygroscopic).

  • Primary Stock: Dissolve in 100% anhydrous DMSO to a concentration of 10 mM . Vortex vigorously for 30 seconds.[]

    • Validation: Solution must be perfectly clear. Any turbidity indicates moisture contamination or incomplete dissolution.[]

  • Intermediate Dilution: Dilute the stock 1:10 or 1:100 into Assay Buffer + 0.01% Tween-20 .

    • Critical Step: Add the DMSO stock dropwise into the swirling buffer.[] Do not add buffer to the DMSO stock.[]

  • Assay Application: Add to cells/protein. Ensure final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.[]

References

  • Bain, G., Lorrain, D. S., Stebbins, K. J., Broadhead, A. R., Santini, A. M., Prodanovich, P., ... & Evans, J. F. (2011).[] Pharmacology of AM211, a Potent and Selective Prostaglandin D2 Receptor Type 2 Antagonist That Is Active in Animal Models of Allergic Inflammation. Journal of Pharmacology and Experimental Therapeutics, 338(1), 290-301.[2][4]

  • MedChemExpress.[] AM211 Sodium Product Datasheet.

Sources

Technical Bulletin: AM-211 Sodium Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center entry for AM-211 Sodium , a potent and selective Prostaglandin D2 receptor 2 (DP2/CRTH2) antagonist.

This content is structured to address the specific physicochemical challenges of handling sodium salt derivatives of lipophilic antagonists, moving beyond generic advice to provide mechanism-based handling protocols.

Compound ID: AM-211 Sodium (CAS 1263077-74-2) Classification: Selective DP2 (CRTH2) Antagonist Molecular Weight: 522.5 g/mol

Core Storage Directives (The Thermodynamics of Stability)

The sodium salt form of AM-211 confers improved aqueous solubility compared to the free acid, but this ionic nature introduces hygroscopicity . The primary threat to long-term stability is not just thermal degradation, but moisture-induced hydrolysis and protonation reversion.

Long-Term Preservation Protocol

To maximize shelf-life (2+ years), adhere to this self-validating storage system:

StateTemperatureAtmosphereContainer TypeCritical Action
Lyophilized Solid -20°C (Preferred)Inert Gas (Argon/N2)Amber Glass Vial (Teflon-lined cap)Desiccate: Store inside a secondary container with active silica gel or molecular sieves.
Stock Solution (DMSO) -80°C Inert Gas OverlayPolypropylene CryovialAliquot: Single-use volumes to prevent freeze-thaw crystallization cycles.
Working Solution (Aqueous) +4°CAmbientEppendorf/GlassImmediate Use: Unstable >24 hours due to potential pH-driven precipitation.
The "Equilibration Rule" (Crucial Step)

Never open a cold vial of AM-211 Sodium immediately upon removal from the freezer.

  • Mechanism: The temperature differential causes immediate condensation of atmospheric moisture onto the hygroscopic salt. This moisture initiates hydrolysis and can cause the powder to become "gummy," making accurate weighing impossible.

  • Protocol: Allow the vial to sit at room temperature (inside its desiccated secondary container) for 30–45 minutes before breaking the seal.

Reconstitution & Solubility Intelligence

AM-211 Sodium is an amphiphilic salt. While the sodium ion aids dissolution, the core structure (biphenyl backbone) remains highly lipophilic.

Solvent Selection Matrix
  • Primary Solvent: DMSO (Dimethyl Sulfoxide) .

    • Target Concentration: Up to 20–50 mg/mL.

    • Why: DMSO solvates the lipophilic core while accommodating the ionic charge.

  • Secondary Solvent: Ethanol .

    • Note: Lower solubility limit than DMSO; use only if DMSO is contraindicated for your assay.

  • Aqueous Buffers (PBS/Saline):

    • Direct Dissolution:NOT RECOMMENDED.

    • Protocol: Dissolve in DMSO first, then dilute into the buffer.

The "pH Trap" (Troubleshooting Precipitation)

Users often report precipitation when adding the stock solution to cell culture media.

  • Cause: AM-211 Sodium is the salt of a weak acid. Cell culture media (pH 7.2–7.4) can protonate the carboxylate group, converting the soluble salt back into the insoluble free acid (AM-211).[1]

  • Prevention:

    • Keep the final DMSO concentration < 0.1% to avoid cytotoxicity, but high enough to maintain solubility.

    • If using high concentrations (>10 µM), use a carrier molecule like BSA (Bovine Serum Albumin) or Cyclodextrin in the media to sequester the lipophilic tail and prevent precipitation.

Mechanism of Action & Experimental Logic[2]

Understanding the pathway is essential for designing controls. AM-211 functions by competitively blocking the DP2 (CRTH2) receptor, preventing PGD2-mediated chemotaxis and cytokine release.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of AM-211 within the G-protein coupled receptor pathway.

AM211_Mechanism PGD2 PGD2 (Ligand) DP2 DP2 / CRTH2 (Receptor) PGD2->DP2 Activates AM211 AM-211 Sodium (Antagonist) AM211->DP2 Blocks Binding G_Protein Gi/o Protein Dissociation DP2->G_Protein Signaling AC Adenylyl Cyclase G_Protein->AC Inhibits Calcium Intracellular Ca2+ Flux G_Protein->Calcium Increases cAMP cAMP Levels AC->cAMP Decreases Response Chemotaxis & Th2 Cytokine Release Calcium->Response Triggers

Figure 1: Pharmacological intervention of AM-211 Sodium.[2] The compound competitively antagonizes the DP2 receptor, preventing Gi/o-mediated calcium flux and downstream inflammatory responses.

Troubleshooting Guide (FAQ)

Q1: My stock solution in DMSO has turned from clear to slightly yellow. Is it still good?

  • Diagnosis: This indicates mild oxidative degradation. The biphenyl core is susceptible to oxidation over time, especially if the headspace in the vial was air instead of nitrogen.

  • Action: Check the absorbance spectra. If the shift is minor, it may still be usable for qualitative assays. For quantitative IC50 determination, discard and prepare fresh stock .

Q2: I see a fine white precipitate immediately after adding AM-211 stock to my PBS buffer.

  • Diagnosis: "Salting out" or pH-driven protonation. You likely exceeded the solubility limit of the free acid form at neutral pH.

  • Solution:

    • Vortex immediately upon addition.

    • Warm the buffer to 37°C before adding the stock.

    • Ensure your DMSO stock concentration is high enough that you are adding a very small volume (e.g., 1:1000 dilution) to minimize solvent shock.

Q3: Can I store the sodium salt in aqueous solution at -20°C?

  • Diagnosis: High Risk.

  • Action: No. Freeze-thaw cycles in aqueous buffers (especially phosphate buffers) cause significant pH shifts during the freezing process (eutectic crystallization), which can irreversibly precipitate the compound or hydrolyze the salt. Always store as a DMSO stock or lyophilized powder.

Q4: How do I verify the integrity of the compound without HPLC?

  • Field Test: TLC (Thin Layer Chromatography) can provide a quick check.

    • Mobile Phase: Dichloromethane:Methanol (9:1).

    • Visualization: UV light (254 nm).

    • Result: You should see a single distinct spot. Smearing or multiple spots indicates hydrolysis or oxidation.

References

  • Bain, G., et al. (2011). "Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation."[2][3] Journal of Pharmacology and Experimental Therapeutics, 338(1), 290-301.[2][3][]

  • MedChemExpress. "AM211 Sodium Datasheet & Storage Protocol." Product Technical Data.

  • PubChem. "AM-211 Sodium Compound Summary (CID 49868644)."[5] National Center for Biotechnology Information.

  • TargetMol. "AM-211 Sodium Chemical Properties and Stability." TargetMol Chemicals.

Sources

Validation & Comparative

Comparative Mechanism of Action: AM-211 Sodium vs. First-Generation CRTH2 Ligands

[1]

Executive Summary & Disambiguation

Subject: AM-211 Sodium (CAS: 1263077-74-2) Drug Class: Selective Prostaglandin D2 Receptor 2 (DP2/CRTH2) Antagonist.[1] Developer: Amira Pharmaceuticals (Acquired by Bristol-Myers Squibb).[1] Therapeutic Focus: Asthma, Allergic Rhinitis, COPD.[2][3]

CRITICAL DISAMBIGUATION: Researchers must distinguish AM-211 Sodium from the "AM" series of synthetic cannabinoids (e.g., AM-251, AM-281) developed by Alexandros Makriyannis.[1] While they share a nomenclature prefix, AM-211 Sodium is a distinct structural entity—a substituted biphenyl acetic acid derivative—specifically engineered to block the Th2 inflammatory pathway via the CRTH2 receptor.[1] It is not a cannabinoid receptor ligand.[4]

Mechanism of Action (MOA) Deep Dive

The Target: CRTH2 (DP2) Receptor

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2 ) is a G-protein coupled receptor (GPCR) coupled to the Gαi subunit.[1] Unlike the DP1 receptor (which couples to Gαs and raises cAMP), CRTH2 activation by Prostaglandin D2 (PGD2) triggers a distinct inflammatory cascade.

The AM-211 Sodium Blockade

AM-211 Sodium functions as a potent, selective, competitive antagonist at the CRTH2 receptor.[1]

  • Binding Event: AM-211 occupies the orthosteric binding pocket of CRTH2, preventing PGD2 docking.[1]

  • Signaling Arrest: By blocking Gαi activation, AM-211 prevents the downstream inhibition of adenylyl cyclase and, more critically, blocks the release of Gβγ subunits.[1]

  • Functional Outcome:

    • Inhibition of Calcium Flux: Blocks the intracellular Ca²⁺ mobilization required for cytoskeletal rearrangement.

    • Inhibition of Chemotaxis: Prevents Th2 cells, Eosinophils, and Basophils from migrating toward PGD2 gradients in inflamed tissues (e.g., asthmatic airways).

    • Suppression of Shape Change: Blocks the "eosinophil shape change" (ESC), a precursor to extravasation and degranulation.

Pathway Visualization

The following diagram illustrates the divergent signaling of PGD2 and the specific blockade point of AM-211 Sodium compared to dual-acting antagonists.

MOA_Pathwaycluster_receptorsReceptor Targetscluster_effectDownstream SignalingPGD2Prostaglandin D2(Endogenous Ligand)TPTP Receptor(Thromboxane)PGD2->TPCRTH2CRTH2 (DP2)(Gi-Coupled)PGD2->CRTH2PlateletPlateletAggregationTP->PlateletPromotesG_alphaGαi ActivationCRTH2->G_alphaPromotesCa_FluxCa²⁺ MobilizationG_alpha->Ca_FluxPromotesChemotaxisEosinophilChemotaxis/ActivationCa_Flux->ChemotaxisPromotesRamatrobanRamatroban(Dual Antagonist)Ramatroban->TPBlocksRamatroban->CRTH2BlocksAM211AM-211 Sodium(Selective Antagonist)AM211->CRTH2SelectivelyBlocks

Caption: Comparative blockade map. Ramatroban inhibits both TP and CRTH2 receptors, affecting platelets and immune cells. AM-211 Sodium selectively targets CRTH2, isolating the anti-inflammatory effect without hemostatic interference.[1]

Comparative Analysis: AM-211 vs. Alternatives

The evolution of CRTH2 antagonists has moved from "Dual-Activity" (First Gen) to "High Selectivity" (Second Gen).[1]

Comparison Table
FeatureRamatroban (First Gen)AM-211 Sodium (Second Gen)Fevipiprant (QAW039) (Third Gen)
Primary Mechanism Dual Antagonist (TP + CRTH2)Selective CRTH2 Antagonist Selective CRTH2 Antagonist
Selectivity Ratio Low (Hits Thromboxane receptor)High (>1000x vs TP/DP1) Very High
Key Side Effect Risk Bleeding tendency (Anti-platelet)Minimal (No TP effect) Minimal
PK Profile (T½) Short (~2 hours)Moderate (14–25 hours) Moderate/Long
Efficacy Endpoint Nasal blockage (Rhinitis)Eosinophil Shape Change / Asthma Sputum Eosinophils / Asthma
Molecular Class Indole acetic acidBiphenyl acetic acid (Sodium Salt) Indole acetic acid derivative
Causality of Performance Differences
  • Selectivity vs. Safety: Ramatroban was originally developed for allergic rhinitis but its blockade of the Thromboxane (TP) receptor confers anti-platelet effects. While beneficial in some cardiovascular contexts, this is an "off-target" liability for pure asthma therapy.[1] AM-211 Sodium eliminates this liability by interacting exclusively with the CRTH2 pocket.[1]

  • Potency & Retention: AM-211 demonstrates a "greater-than-dose-proportional" increase in exposure (AUC) and a long terminal half-life (up to 25h in humans), allowing for once-daily (QD) dosing—a significant compliance advantage over the shorter-acting Ramatroban.[1]

Experimental Protocols for Validation

To validate the mechanism of AM-211 Sodium, two complementary assays are required: one for binding affinity (GTPγS) and one for functional efficacy (Eosinophil Shape Change).[1]

Protocol A: [³⁵S]GTPγS Binding Assay (Mechanistic Validation)

Purpose: To prove AM-211 acts as an antagonist by preventing the PGD2-induced exchange of GDP for GTP on the Gαi protein.[1]

  • Membrane Preparation: Use CHO-K1 cells stably expressing human CRTH2. Harvest and homogenize in ice-cold HEPES buffer.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP (crucial to suppress basal noise).

  • Incubation:

    • Mix Membranes (10 µ g/well ) + AM-211 Sodium (Concentration curve: 0.1 nM – 10 µM).[1]

    • Add PGD2 (EC₈₀ concentration, typically 10–30 nM) to stimulate the receptor.

    • Add [³⁵S]GTPγS (0.1 nM).

    • Incubate for 60 min at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Calculate % Inhibition of PGD2-stimulated specific binding.

    • Self-Validating Check: The assay must include a "Basal" (No PGD2) and "Max" (PGD2 only) control. AM-211 should reduce the "Max" signal down to "Basal" levels without affecting "Basal" itself (confirming no inverse agonism).[1]

Protocol B: Whole Blood Eosinophil Shape Change (Functional Validation)

Purpose: To measure the physiological impact of AM-211 on immune cell activation in a native environment (accounting for plasma protein binding).

  • Blood Collection: Collect human whole blood into heparinized tubes.

  • Pre-Incubation:

    • Aliquot 90 µL blood per well.

    • Add 10 µL AM-211 Sodium (or vehicle).[1] Incubate 15 min at 37°C.

  • Stimulation:

    • Add PGD2 (Final concentration ~30 nM). Incubate exactly 4 min at 37°C.

    • Note: Timing is critical; shape change is transient.

  • Fixation: Immediately stop reaction with 250 µL ice-cold Cytofix/Fixative buffer.

  • Lysis: Lyse red blood cells using Ammonium Chloride lysis buffer.

  • Flow Cytometry:

    • Gate on Eosinophils (high side scatter, CD16-negative or CCR3-positive).[1]

    • Measure Forward Scatter (FSC) . Activated eosinophils increase in size/shape complexity (higher FSC).

  • Output: AM-211 should dose-dependently inhibit the PGD2-induced increase in FSC.

References

  • Bain, G., et al. (2011).[3] "Pharmacology of AM211, a Potent and Selective Prostaglandin D2 Receptor Type 2 Antagonist That Is Active in Animal Models of Allergic Inflammation." Journal of Pharmacology and Experimental Therapeutics. Link

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2."[3] Drug News & Perspectives. Link

  • FDA Global Substance Registration System (GSRS). "AM-211 Sodium (CAS 1263077-74-2)."[1][5] Link[1][5]

  • Royer, J.F., et al. (2007). "Pharmacological characterization of the CRTH2 receptor antagonist." European Journal of Clinical Investigation. Link

  • Amira Pharmaceuticals. (2009).[6] "Phase I Data for AM-211 in Asthma." Clinical Trial Results / Press Release Archives. (Referenced in Bain et al., 2011).[3]

AM-211 Sodium Efficacy & Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: AM-211 Sodium (DP2/CRTH2 Antagonist) Audience: Drug Discovery Scientists, Immunologists, and Translational Researchers

Executive Summary: The AM-211 Sodium Profile

AM-211 sodium is a potent, orally bioavailable, and highly selective antagonist of the Prostaglandin D2 Receptor Type 2 (DP2) , also known as CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).

Unlike standard corticosteroids that broadly suppress inflammation, or leukotriene receptor antagonists (LTRAs) like Montelukast that target the CysLT1 receptor, AM-211 sodium specifically intercepts the PGD2-mediated recruitment of Th2 cells, eosinophils, and basophils. This mechanism offers a targeted approach to allergic rhinitis and asthma , particularly in phenotypes driven by eosinophilic inflammation where standard therapies may hit a ceiling of efficacy.

Core Technical Specifications
FeatureSpecification
Molecule Type Small Molecule (Sodium Salt)
Target DP2 (CRTH2) Receptor
Mechanism Competitive Antagonism
Primary Indication Allergic Rhinitis, Asthma, COPD
Half-life (

)
14–25 hours (Human, Phase I)
Key Differentiator Superior selectivity over DP1/TP receptors compared to early generation antagonists (e.g., Ramatroban).[1]

Mechanistic Logic & Pathway Visualization

To understand the efficacy of AM-211, one must analyze the PGD2 signaling cascade. In allergic inflammation, mast cells release PGD2, which binds to DP2 on eosinophils and Th2 cells, triggering chemotaxis and cytokine release (IL-4, IL-5, IL-13).

Standard Treatment Gap: Corticosteroids reduce PGD2 synthesis but do not block the receptor directly. Montelukast blocks a parallel pathway (LTD4). AM-211 sodium directly blocks the DP2 receptor, preventing the "shape change" required for eosinophil migration.

Figure 1: AM-211 Mechanism of Action vs. Standard Treatments

MOA MastCell Mast Cell Activation PGD2 PGD2 Release MastCell->PGD2 LTD4 LTD4 Release MastCell->LTD4 DP2 DP2 (CRTH2) Receptor (Eosinophils/Th2 Cells) PGD2->DP2 Agonist Binding CysLT1 CysLT1 Receptor LTD4->CysLT1 Chemotaxis Chemotaxis & Shape Change DP2->Chemotaxis Signaling CysLT1->Chemotaxis Inflammation Allergic Inflammation (Asthma/Rhinitis) Chemotaxis->Inflammation AM211 AM-211 Sodium (Direct Antagonist) AM211->DP2 BLOCKS Montelukast Montelukast (LTRA) Montelukast->CysLT1 BLOCKS Steroids Corticosteroids (Upstream Suppression) Steroids->MastCell SUPPRESSES

Caption: AM-211 sodium selectively blocks the PGD2-DP2 axis, distinct from the leukotriene pathway blocked by Montelukast.

Comparative Efficacy Analysis

The following data synthesizes Phase I pharmacodynamic results and preclinical efficacy models. The primary metric for DP2 antagonists is the inhibition of Eosinophil Shape Change (ESC) , a direct precursor to tissue infiltration.

Table 1: AM-211 vs. Standard of Care (SoC) & Competitors
MetricAM-211 SodiumMontelukast (Standard LTRA)Fevipiprant (Benchmark DP2)
Primary Target DP2 (CRTH2)CysLT1DP2 (CRTH2)
Potency (

)
High (Sub-nanomolar affinity)High (CysLT1 specific)High
Eosinophil Blockade >90% inhibition of PGD2-induced shape change at trough (

) [1]
Minimal effect on PGD2-induced migration>90% inhibition
PK Profile

14–25 hours (Supports QD dosing) [2]

2.7–5.5 hours (QD dosing)

~20 hours
Selectivity >1000-fold vs. DP1/TP receptorsHigh for CysLT1High
Clinical Efficacy Reduced nasal symptoms in allergic rhinitis models; inhibited leukocytosis [1]Effective for asthma maintenance; variable in rhinitisMixed results in severe asthma trials

Key Insight: AM-211 sodium demonstrates a pharmacokinetic profile (


 up to 25h) that supports true once-daily (QD) dosing with maintained trough coverage, a critical factor where earlier DP2 antagonists failed due to rapid clearance allowing receptor "escape" during the night.

Experimental Protocols for Validation

As a researcher, you must validate AM-211's activity in your specific assay system. Below are the self-validating protocols for characterizing AM-211 sodium efficacy.

Protocol A: Whole Blood Eosinophil Shape Change (ESC) Assay

This assay is the gold standard for measuring DP2 occupancy and functional antagonism in a physiological matrix.

Reagents:

  • Fresh human whole blood (heparinized).

  • AM-211 Sodium (dissolved in DMSO).

  • PGD2 (Agonist).

  • Fixative (Paraformaldehyde).

Workflow Logic:

  • Pre-incubation: Incubate blood with AM-211 (serial dilutions) for 15 min at 37°C. Causality: Allows antagonist to reach equilibrium at the receptor.

  • Stimulation: Add PGD2 (typically 30-100 nM) for exactly 5 minutes. Critical Step: PGD2 induces rapid actin polymerization. Prolonged incubation causes shape reversion.

  • Termination: Immediately transfer to ice-cold fixative/lysing solution.

  • Flow Cytometry: Gate on Eosinophils (CD49d+/CD16- or high SSC/depolarized light scatter). Measure Forward Scatter (FSC) shift.

Protocol B: GTP S Binding Assay (Membrane Prep)

Used to determine intrinsic affinity (


) and confirm competitive antagonism.

Workflow Visualization:

Protocol Step1 Membrane Prep (CHO-hDP2 cells) Step2 Incubate: Membranes + GDP + AM-211 (Var Conc) Step1->Step2 Step3 Add Agonist: PGD2 + [35S]GTPγS Step2->Step3 Step4 Incubate 30-60 min @ 30°C Step3->Step4 Step5 Filtration & Scintillation Counting Step4->Step5 Validation Validation Check: Non-specific binding <10% Step5->Validation

Caption: Radioligand binding workflow to determine AM-211 receptor occupancy.

Safety & Pharmacokinetics (PK)

In Phase I clinical evaluations, AM-211 sodium exhibited a safety profile consistent with high selectivity, avoiding the off-target vascular effects seen with non-selective prostanoids.

  • Accumulation: Upon multiple dosing (7 days), accumulation ratios were 1.4 to 1.5, indicating predictable linear pharmacokinetics [2].

  • Dose Proportionality: Exposure (

    
    ) increases in a greater-than-dose-proportional manner, suggesting potential saturation of clearance pathways at high doses (e.g., >200 mg) [2].
    
  • Adverse Events: Generally well-tolerated in single and multiple-dose cohorts.[2]

Conclusion

AM-211 sodium represents a highly optimized tool for interrogating the DP2 pathway. Its efficacy compared to standard treatments lies in its precision :

  • Vs. Steroids: It avoids systemic immunosuppression and metabolic side effects.

  • Vs. Montelukast: It targets the eosinophilic chemotaxis pathway directly, offering efficacy in patients who may be refractory to leukotriene inhibition.

  • Vs. Earlier DP2 Antagonists: Its 24-hour half-life ensures sustained receptor blockade, preventing "breakthrough" inflammation during the dosing interval.

For development purposes, AM-211 is best utilized as a benchmark antagonist in assays designed to isolate PGD2-driven inflammation from general Th2 responses.

References
  • Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist. Source: National Institutes of Health (PubMed) / Amira Pharmaceuticals Data URL:[Link]

  • Pharmacodynamics, pharmacokinetics, and safety of AM211. Source: PubMed / Clinical Trial Data URL:[Link]

  • Discovery and optimization of a biphenylacetic acid series of prostaglandin D-2 receptor DP2 antagonists. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, head-to-head technical comparison between AM-211 Sodium and the clinical benchmark Fevipiprant (QAW039) .

Target Class: Selective DP2 (CRTH2) Receptor Antagonists

Executive Summary

AM-211 Sodium is a potent, orally bioavailable antagonist of the Prostaglandin D2 receptor 2 (DP2), also known as CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells). It is primarily utilized as a high-affinity pharmacological tool to validate DP2-mediated inflammatory pathways in preclinical models of asthma and allergic rhinitis.

Fevipiprant (QAW039) serves as the primary comparator.[1] As a highly selective DP2 antagonist that reached Phase III clinical trials, it represents the industry standard for potency and pharmacokinetic optimization in this class.

Key Distinction: While both compounds target the same hydrophobic pocket of the DP2 receptor to block PGD2 signaling, Fevipiprant is optimized for human pharmacokinetics (once-daily dosing), whereas AM-211 Sodium is frequently employed in translational research due to its robust efficacy in diverse animal species (mouse, rat, guinea pig) where other antagonists may show species-specific variability.

Mechanism of Action (MOA)

Both AM-211 and Fevipiprant function as reversible, competitive antagonists of the DP2 receptor.

The DP2 Signaling Pathway

The DP2 receptor is a G


i-coupled GPCR. Under physiological conditions, the binding of Prostaglandin D2 (PGD2) triggers a cascade leading to immune cell migration (chemotaxis) and activation.[2]
  • Agonist: PGD2 (or stable analogs like 13,14-dihydro-15-keto-PGD2).[2]

  • Effect: Inhibition of Adenylyl Cyclase (AC), reduction of cAMP, mobilization of intracellular Calcium (

    
    ), and recruitment of 
    
    
    
    -arrestin.
  • Downstream Consequence: Chemotaxis of Th2 cells, Eosinophils, and Basophils toward inflammatory sites.[3]

Pathway Diagram

The following diagram illustrates the signaling blockade mediated by AM-211/Fevipiprant.

DP2_Pathway PGD2 PGD2 (Ligand) DP2 DP2 (CRTH2) Receptor (Gi-Coupled) PGD2->DP2 Activates AM211 AM-211 / Fevipiprant (Antagonists) AM211->DP2 Blocks G_protein Gi Protein Activation DP2->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits Calcium Intracellular Ca2+ Mobilization G_protein->Calcium Triggers cAMP cAMP Levels AC->cAMP Reduces Chemotaxis Chemotaxis & Activation (Eosinophils/Th2 Cells) Calcium->Chemotaxis Promotes

Figure 1: Mechanism of DP2 antagonism.[4] AM-211 prevents Gi-mediated calcium flux and chemotaxis.

Chemical & Pharmacological Comparison

Structural Properties[5][6][7][8]
  • AM-211 Sodium: A biphenyl acetic acid derivative.[5][6] The sodium salt formulation improves solubility for in vivo dosing.

  • Fevipiprant: An indole acetic acid derivative.

Comparative Data Table

The following data synthesizes findings from preclinical and clinical profiling.

FeatureAM-211 SodiumFevipiprant (QAW039)
Primary Target DP2 (CRTH2) ReceptorDP2 (CRTH2) Receptor
Mechanism Competitive AntagonistCompetitive Antagonist
Binding Affinity (Ki) High Affinity (<10 nM)*1.1 – 2.4 nM [[1]]
Selectivity >1000-fold vs. DP1, EP1-4, TP>500-fold vs. DP1, EP receptors [[2]]
Species Cross-Reactivity Excellent (Human, Mouse, Rat, Guinea Pig)Optimized for Human; variable in rodents
Half-Life (T1/2) ~14 – 25 hours (Human) [[3]]~20 hours (Human) [[2]]
Bioavailability (F) High (Rat/Dog/Human)High (Human)
Primary Indication Preclinical Tool / Allergic InflammationAsthma (Clinical Phase III)
Key Advantage Broad species efficacy for translational modelsValidated safety profile in humans

*Note: Specific Ki for AM-211 is proprietary in some contexts but described as equipotent to standard tools in functional assays.

Experimental Efficacy & Protocols

Standard Validation Assay: Eosinophil Shape Change

The most robust method to compare these compounds is the Whole Blood Eosinophil Shape Change Assay . DP2 activation causes eosinophils to polymerize actin and change shape, which can be quantified via flow cytometry (forward scatter).

Protocol: Measuring Antagonist Potency (IC50)

Materials:

  • Fresh human or animal whole blood (heparinized).

  • Agonist: PGD2 or DK-PGD2 (13,14-dihydro-15-keto-PGD2).[2][4]

  • Antagonist: AM-211 Sodium (prepare 10 mM stock in DMSO).

  • Fixative: 1% Paraformaldehyde.

Step-by-Step Methodology:

  • Preparation: Aliquot 90 µL of whole blood into flow cytometry tubes.

  • Antagonist Incubation: Add 10 µL of AM-211 Sodium (serial dilutions: 0.1 nM to 10 µM). Incubate for 10 minutes at 37°C.

    • Control: Vehicle (DMSO) only.

  • Stimulation: Add PGD2 (final concentration ~EC80, typically 10-100 nM). Incubate for exactly 4 minutes at 37°C.

    • Note: Timing is critical; shape change is rapid and transient.

  • Termination: Immediately place tubes on ice and add 250 µL of ice-cold fixative/lysing solution (to fix cells and lyse RBCs).

  • Acquisition: Analyze on a flow cytometer. Gate on granulocytes (high SSC).

  • Analysis: Measure Mean Fluorescence Intensity (MFI) or Forward Scatter (FSC). Eosinophils will show increased FSC upon activation.

    • Calculation: % Inhibition =

      
      
      
Assay Workflow Diagram

Assay_Workflow Start Whole Blood (Heparinized) Incubate_Drug Add AM-211 (10 min @ 37°C) Start->Incubate_Drug Stimulate Add PGD2 (4 min @ 37°C) Incubate_Drug->Stimulate Stop Fix & Lyse RBCs (Ice Cold) Stimulate->Stop Read Flow Cytometry (Gate Eosinophils) Stop->Read Data Calculate IC50 (FSC Change) Read->Data

Figure 2: Workflow for Eosinophil Shape Change Assay, the gold standard for DP2 antagonist potency.

Safety & Toxicology Profile

  • AM-211 Sodium:

    • Tolerability: Well-tolerated in Phase I single/multiple ascending dose studies [[3]].

    • Accumulation: Minimal accumulation ratio (1.4–1.5x) after 7 days of dosing.

    • Adverse Events: Generally mild, no significant safety signals in early clinical cohorts.

  • Fevipiprant:

    • Liver Safety: Extensive safety database from Phase III. Low risk of drug-induced liver injury compared to earlier DP2 antagonists.

    • Interactions: Cleared via glucuronidation (UGT enzymes), minimizing CYP450 interaction risks [[2]].

Conclusion & Recommendation

  • Use AM-211 Sodium If: You are conducting translational research involving multiple animal species (mice, guinea pigs) and require a compound with high oral bioavailability and cross-species efficacy to validate the DP2 mechanism in vivo. Its sodium salt formulation offers excellent solubility for aqueous dosing vehicles.

  • Use Fevipiprant If: You require a clinical benchmark for human cell-based assays or need to compare a new candidate against the most advanced molecule in the class. It is the reference standard for selectivity and human pharmacokinetics.

References

  • Sykes, D. A., et al. (2016). "Fevipiprant (QAW039), a Potent and Selective DP2 Receptor Antagonist."[4][7] British Journal of Pharmacology.

  • Erpenbeck, V. J., et al. (2021). "The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant." Pulmonary Pharmacology & Therapeutics.

  • Bain, G., et al. (2011). "Pharmacodynamics, pharmacokinetics, and safety of AM211: a novel and potent antagonist of the prostaglandin D2 receptor type 2."[6] Journal of Clinical Pharmacology.

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2."[2][8] Drug News & Perspectives.

Sources

A Guide to Ensuring Reproducibility in the Electrophysiological Assessment of Novel Sodium Channel Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutics targeting voltage-gated sodium channels (VGSCs) is a field of immense promise and significant challenge. These integral membrane proteins are fundamental to the generation of action potentials in excitable cells, making them critical targets for treating conditions ranging from chronic pain and epilepsy to cardiac arrhythmias.[1][2][3] However, the pathway from a promising compound to a validated drug candidate is fraught with peril, chief among them the crisis of experimental reproducibility.[4] Inconsistent findings not only undermine scientific confidence but also lead to the costly termination of otherwise promising drug development projects.

This guide provides a comprehensive framework for ensuring the reproducibility of experimental results when characterizing novel sodium channel modulators. While we will use the hypothetical compound AM-211 as a case study, the principles, protocols, and validation steps detailed herein are universally applicable. Our focus is not merely on procedural accuracy but on cultivating a deep understanding of the underlying biophysics and the variables that can influence experimental outcomes.

Section 1: The Target - Deconstructing the Voltage-Gated Sodium Channel

A foundational understanding of VGSC function is paramount to designing robust experiments. These channels do not exist in a simple open-or-closed state; rather, they transition through multiple conformations that dictate their activity and sensitivity to pharmacological agents.

The Three Primary States of VGSCs

Voltage-gated sodium channels cycle through three principal states:

  • Resting State: At negative membrane potentials, the channel is closed but available to be opened by depolarization.

  • Activated (Open) State: Upon membrane depolarization, the channel's activation gate opens rapidly, allowing an influx of sodium ions that drives the rising phase of the action potential.[5][6]

  • Inactivated State: Within milliseconds of opening, a separate inactivation gate blocks the channel pore from the intracellular side, stopping the sodium influx even if the membrane remains depolarized.[5][7] The channel must return to the resting state before it can be opened again.

Many clinically effective sodium channel blockers exhibit "state-dependence," meaning they bind with higher affinity to the activated or inactivated states than to the resting state.[2][8] This property is therapeutically desirable as it allows for selective targeting of rapidly firing neurons (e.g., in a pain pathway or epileptic focus), which have a higher proportion of channels in the open and inactivated states.

Key Sources of Experimental Variability

Reproducibility is challenged by numerous factors that can alter the delicate biophysical properties of VGSCs:

  • Genetic and Splice Variants: The human genome encodes nine functional VGSC α-subunits (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties. Furthermore, alternative splicing can alter channel inactivation and drug sensitivity.[9]

  • Cellular Environment: The lipid composition of the cell membrane can significantly modulate channel gating and inactivation.[10] The choice between primary neurons and heterologous expression systems (like HEK293 or CHO cells) introduces inherent variability.

  • Experimental Conditions: VGSC kinetics are highly sensitive to temperature. Even minor fluctuations can alter gating speeds and drug binding rates. Similarly, extracellular sodium concentration and pH can impact channel kinetics and must be rigorously controlled.[11]

Section 2: A Self-Validating Workflow for Reproducible Electrophysiology

To mitigate the variables described above, a structured and self-validating experimental workflow is essential. The following diagram outlines a best-practice approach for characterizing a novel modulator like AM-211.

G cluster_0 Phase 1: Pre-Experimental Validation cluster_1 Phase 2: Core Experiment cluster_2 Phase 3: Data Analysis & Comparison A Reagent QC (Cell Line, Compound, Solutions) B Protocol Standardization (Voltage Steps, Temp Control) A->B Define Parameters C System Suitability Test (Baseline NaV1.7 Currents) B->C Execute D Compound Application (AM-211) (Concentration-Response) C->D Proceed if Passed E Data Acquisition (Whole-Cell Patch Clamp) D->E Record F Assess State-Dependence (Resting vs. Inactivated Block) E->F Analyze G Calculate IC50 & Hill Slope F->G H Compare to Control Compound (e.g., Lidocaine) G->H Benchmark I Statistical Analysis & Reporting H->I Validate

Caption: A validated workflow for characterizing novel sodium channel modulators.

Section 3: Detailed Protocol - Assessing State-Dependent Block of NaV1.7 by AM-211

This protocol provides a step-by-step method for determining the potency of AM-211 on the human NaV1.7 channel, a key target in pain research, expressed in a stable HEK293 cell line.

Objective: To determine the IC50 of AM-211 for NaV1.7 in both the resting and inactivated states using whole-cell patch-clamp electrophysiology.

Materials & Reagents:

  • Cell Line: HEK293 cells stably expressing human NaV1.7.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust to pH 7.3 with CsOH.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. Adjust to pH 7.3 with NaOH.

  • Test Compound: AM-211 stock solution (e.g., 10 mM in DMSO), serially diluted in external solution.

  • Control Compound: Lidocaine.

Experimental Protocol:

  • Cell Preparation: Plate NaV1.7-HEK293 cells onto glass coverslips 24-48 hours before the experiment. Use low-passage cells to ensure stable channel expression.

  • System Setup:

    • Mount the coverslip onto the recording chamber of an inverted microscope.

    • Perfuse the chamber with external solution at a constant rate (e.g., 2 mL/min).

    • Crucial for Reproducibility: Maintain the bath temperature at a stable physiological value (e.g., 32 ± 1°C) using a temperature controller.

  • Whole-Cell Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

    • Establish a high-resistance (>1 GΩ) seal on a target cell and achieve whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording. Monitor and record access resistance; exclude cells where it exceeds 10 MΩ or changes by >20% during the experiment.

  • Voltage Protocols (Rationale):

    • Resting State Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV), where most channels are in the resting state. Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) every 15 seconds to elicit a sodium current. This slow pulse frequency allows the compound to dissociate and the channels to fully recover between pulses.

    • Inactivated State Block: Hold the cell at a depolarized potential (e.g., -70 mV), which promotes steady-state inactivation. Apply the same test pulse (0 mV for 20 ms) to measure the current from the remaining non-inactivated channels.

  • Compound Application:

    • Establish a stable baseline current for at least 3 minutes using the chosen voltage protocol.

    • Apply increasing concentrations of AM-211 (e.g., 0.1, 1, 10, 100 µM) sequentially, allowing the blocking effect to reach a steady state at each concentration (typically 3-5 minutes).

    • Perform a final washout with the external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each concentration.

    • Normalize the current at each concentration to the baseline current to calculate the percentage of inhibition.

    • Fit the concentration-response data to the Hill equation to determine the IC50 (concentration for 50% inhibition) and the Hill slope.

Section 4: Comparative Data Analysis

Presenting data in a clear, comparative format is essential for contextualizing the properties of a novel compound. The table below illustrates hypothetical results for AM-211 compared to Lidocaine, a known fast-inactivated state blocker, and QX-314, a potent blocker that prefers the inactivated state.[12][13]

CompoundIC50 (Resting State)IC50 (Inactivated State)State-Dependence Ratio (Resting IC50 / Inactivated IC50)
AM-211 (Hypothetical) 85 µM9.5 µM8.9
Lidocaine ~200 µM~25 µM~8
QX-314 >300 µM~5 µM>60

Interpretation: The hypothetical data for AM-211 shows a clear preference for the inactivated state, with an IC50 nearly 9-fold lower than for the resting state. This profile is similar to, but slightly more potent than, Lidocaine. This suggests that AM-211 is a state-dependent blocker, a promising characteristic for indications involving hyperexcitable tissues. The comparison to established compounds provides an immediate and reproducible benchmark for its activity profile.

Section 5: Conclusion and Best Practices

Ensuring the reproducibility of experimental data for sodium channel modulators is not merely an academic exercise; it is a prerequisite for successful drug development. The complexity of VGSC biology demands a meticulous and scientifically grounded approach.

Key Takeaways for Ensuring Reproducibility:

  • Standardize Everything: From cell passage number and temperature to solution pH and voltage protocols, meticulous standardization is the bedrock of reproducible data.[14]

  • Validate Your System: Before every experiment, perform system suitability tests with a control compound to ensure the cellular preparation and recording equipment are performing as expected.

  • Explain the "Why": Protocols should not be followed blindly. Understanding the causal relationship between a voltage step and a channel state, for example, empowers researchers to troubleshoot and adapt protocols intelligently.

  • Transparent Reporting: Publish all relevant experimental details, including those that might seem minor. This includes cell line sources, reagent lot numbers, and specific equipment settings.[4]

By embracing these principles, the scientific community can build a more robust and reliable foundation of knowledge, accelerating the discovery and development of novel sodium channel-targeted therapies that have the potential to change patient lives.

References

  • Prime Scholars. (2024). Understanding Sodium Channel Blockers: Mechanisms, Applications, and Medical. American Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • DelveInsight. Sodium Channel Blockers Pipeline Insight. Available from: [Link]

  • Dr.Oracle. (2025). How do sodium channels activate and inactivate simultaneously during phase zero of the action potential? Available from: [Link]

  • Javaid, A., & Batra, J. (n.d.). Physiology, Sodium Channels. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Priest, M. F. (2019). How to Boost Efficacy of a Sodium Channel Blocker: The Devil Is in the Details. JACC: Basic to Translational Science, 4(6), 762–764. Available from: [Link]

  • Karoly, R., Lenkey, N., Juhasz, T., Vizi, E. S., & Mike, A. (2010). Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study. PLOS Computational Biology, 6(6), e1000818. Available from: [Link]

  • Gazina, E. V., Richards, K. L., Mok, M. H. S., Reid, C. A., Petrou, S., & Starobova, H. (2015). Alternative Splicing Modulates Inactivation of Type 1 Voltage-gated Sodium Channels by Toggling an Amino Acid in the First S3-S4 Linker. Journal of Biological Chemistry, 290(11), 7145–7156. Available from: [Link]

  • Wikipedia. Sodium channel. Available from: [Link]

  • Boiteux, C., Vorobyov, I., & Allen, T. W. (2014). Determinants of conductance of a bacterial voltage-gated sodium channel. The Journal of General Physiology, 144(1), 41–56. Available from: [Link]

  • Dr.V. (2016). Voltage Gated Sodium Channel: molecular mechanism of gating. YouTube. Available from: [Link]

  • Canan, F., & Turan, B. (2017). Can Hypo/Hypernatremic Conditions be a Factor for Na Ion Channel Kinetics: Model Study. The Journal of Membrane Biology, 250(3), 227–234. Available from: [Link]

  • iBiology. (2014). William Catterall (U. Washington) Part 2: Voltage-gated Na+ Channels at Atomic Resolution. YouTube. Available from: [Link]

  • LICORbio. (2018). Tracing the Footsteps of the Data Reproducibility Crisis. Available from: [Link]

Sources

Technical Comparison Guide: AM-211 Sodium vs. Placebo in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AM-211 sodium is a potent, orally bioavailable, and highly selective antagonist of the Prostaglandin D2 Receptor 2 (DP2) , also known as CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells). Unlike placebo (inert vehicle), AM-211 sodium actively disrupts the PGD2-mediated recruitment of Th2 lymphocytes, eosinophils, and basophils to sites of allergic inflammation.

This guide provides a rigorous technical comparison of AM-211 sodium against placebo in preclinical models of allergic rhinitis and asthma, focusing on its efficacy in suppressing type 2 immune responses.

Mechanistic Basis: The DP2 Antagonism

To understand the divergence in performance between AM-211 sodium and placebo, one must understand the signaling cascade it interrupts.

  • Placebo Group: Endogenous Prostaglandin D2 (PGD2) binds to the DP2 receptor on eosinophils and Th2 cells. This activates the G

    
    i-coupled pathway, reducing intracellular cAMP and increasing Calcium flux, driving chemotaxis and cytokine release (IL-4, IL-5, IL-13).
    
  • AM-211 Sodium Group: The molecule competitively binds to the DP2 receptor (

    
     ~4-10 nM across species), sterically hindering PGD2 binding. This prevents the conformational change required for G-protein activation, effectively silencing the "recruit" signal despite high local concentrations of PGD2.
    
Visualization: PGD2/DP2 Signaling Blockade

DP2_Pathway cluster_placebo Placebo Condition PGD2 PGD2 (Ligand) DP2 DP2 Receptor (CRTH2) PGD2->DP2 Activates AM211 AM-211 Sodium AM211->DP2 Blocks (Antagonist) Gi Gi Protein Activation DP2->Gi Signaling Ca Ca2+ Flux Increase Gi->Ca Downstream Chemo Eosinophil Chemotaxis Ca->Chemo Drives Inflam Allergic Inflammation Chemo->Inflam Result

Caption: Mechanism of Action. AM-211 competitively inhibits PGD2 binding to DP2, preventing downstream eosinophil chemotaxis.

Preclinical Performance Comparison

The following data synthesizes results from key preclinical studies, specifically focusing on Ovalbumin (OVA)-induced models in mice and guinea pigs, which are the gold standard for evaluating DP2 antagonists.

Model A: OVA-Induced Allergic Rhinitis (Mouse)

Objective: Measure the reduction in nasal symptoms and eosinophilic infiltration in the nasal mucosa.

MetricPlacebo (Vehicle Control)AM-211 Sodium (30 mg/kg PO)Performance Delta
Nasal Rubs (10 min post-challenge) High frequency (~40-50 rubs)Significantly reduced (~10-15 rubs)~70% Reduction in symptom severity
Sneezing Frequency High frequencyReduced frequencySignificant suppression (

)
Nasal Eosinophil Infiltration Extensive mucosal infiltrationMinimal infiltration~60-80% Reduction in cellular recruitment
Nasal Airway Resistance Increased (Congestion)Near baselinePreserved Airway Patency
Model B: OVA-Induced Lung Inflammation (Guinea Pig)

Objective: Assess efficacy in a lower airway model (Asthma surrogate) where PGD2 is a dominant mediator.

MetricPlacebo (Vehicle Control)AM-211 Sodium (5 mg/kg PO)Statistical Significance
BALF Total Leukocytes High count (

cells)
Reduced count

BALF Eosinophils Dominant cell type (>60% of total)Dose-dependent reduction>50% Inhibition at

Lung Tissue Histology Peribronchial inflammation & cuffingReduced inflammatory scoreClear structural protection
Th2 Cytokines (IL-5, IL-13) Elevated in lavage fluidReduced levelsIndirect suppression of Th2 axis

Analytic Insight: The efficacy of AM-211 is dose-dependent.[1][2] In guinea pig models, complete inhibition of PGD2-induced leukocytosis correlates with plasma concentrations exceeding the


 for the receptor, highlighting the necessity of maintaining high trough levels for efficacy.

Detailed Experimental Protocols

To replicate these findings or benchmark alternative compounds, the following protocols utilize self-validating controls (Positive/Negative).

Protocol: OVA-Induced Allergic Rhinitis (Mouse)

Rationale: This model mimics the upper airway response to allergens, characterized by immediate physical symptoms (sneezing) and late-phase inflammation (eosinophils).

Workflow Visualization:

Protocol_Workflow cluster_sensitization Sensitization Phase (Days 0-14) cluster_challenge Challenge Phase (Days 21-25) cluster_treatment Treatment Regimen cluster_readout Data Collection Step1 Day 0 & 7: IP Injection of OVA (20µg) + Alum Adjuvant Step2 Daily Intranasal Challenge OVA (10µl/nostril) Step1->Step2 Maturation Step3 Oral Gavage (PO) 1 hr prior to Challenge Step2->Step3 Daily Cycle Step3a Group A: Vehicle (Placebo) Step3->Step3a Step3b Group B: AM-211 Sodium (3-30 mg/kg) Step3->Step3b Step4 Immediate: Count Sneezes/Rubs (10 mins) Step3a->Step4 Step3b->Step4 Step5 24h Post-Last Challenge: Nasal Lavage / Histology Step4->Step5

Caption: Experimental timeline for OVA-induced rhinitis. Critical dosing window is 1 hour pre-challenge.

Step-by-Step Methodology:

  • Sensitization (Days 0 & 7):

    • Inject BALB/c mice intraperitoneally (IP) with 20 µg Ovalbumin (OVA) complexed with 2 mg Aluminum Hydroxide (Alum) in 200 µL saline.

    • Validation: Verify IgE seroconversion in a satellite group on Day 14 via ELISA.

  • Challenge (Days 21-25):

    • Administer 10-20 µL of OVA solution (10 mg/mL) intranasally to conscious mice daily.

    • Control: Use a Sham group challenged with Saline to establish baseline background.

  • Drug Administration:

    • AM-211 Sodium Group: Dissolve in vehicle (e.g., 0.5% Methylcellulose). Administer via oral gavage (PO) 60 minutes before each intranasal challenge.

    • Placebo Group: Administer vehicle only at the same timepoints.

  • Readout 1: Behavioral (Immediate):

    • Observe mice for 10 minutes immediately post-challenge. Count nasal rubs and sneezes blindly.

  • Readout 2: Cellular (24h post-final challenge):

    • Sacrifice animals. Perform nasal lavage with PBS.

    • Stain cells (Diff-Quik) and perform differential counting. Calculate % Eosinophils.

Protocol: Pharmacodynamic Validation (Guinea Pig)

Rationale: Guinea pigs possess a DP2 receptor with high homology to humans, making them superior for PD modeling compared to rats.

  • Induction: Intravenous injection of specific DP2 agonist (e.g., DK-PGD2 or 13,14-dihydro-15-keto-PGD2).

  • Treatment: Oral administration of AM-211 sodium 1 hour prior to induction.

  • Measurement: Blood draw at T=1h. Measure Eosinophil Shape Change (ESC) via flow cytometry (Forward Scatter assay).

    • Placebo: High ESC (cells polymerize actin and change shape).

    • AM-211: Low ESC (cells remain spherical).

    • Success Criteria: >90% inhibition of shape change at peak plasma concentration.

References

  • Bain, G., et al. (2011).[3] "Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation."[3] Journal of Pharmacology and Experimental Therapeutics, 338(1), 290-301.[3]

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2."[4][5] Drug News & Perspectives, 21(6), 317-322.

  • Norman, P. (2014). "Update on the status of DP2 receptor antagonists." Expert Opinion on Investigational Drugs, 23(1), 55-66.

  • Stebbins, K. J., et al. (2010). "DP2 antagonists as a new class of anti-allergic drugs.

Sources

Technical Benchmarking Guide: AM-211 Sodium vs. Leading DP2 Antagonists

[1]

Executive Summary & Mechanistic Positioning

AM-211 sodium (CAS: 1263077-74-2) is a highly potent, selective, and orally bioavailable antagonist of the Prostaglandin D2 receptor 2 (DP2) , also known as CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).[1]

In the landscape of Type 2 inflammation research—specifically asthma, atopic dermatitis, and allergic rhinitis—AM-211 is distinguished by its species cross-reactivity and selectivity profile .[1] Unlike first-generation inhibitors like Ramatroban (which targets both TP and DP2 receptors), AM-211 isolates the DP2 pathway without interfering with the DP1 receptor (PTGDR), which often mediates opposing, anti-inflammatory signals.[1]

This guide benchmarks AM-211 against industry standards (Fevipiprant, Setipiprant, Ramatroban) to assist researchers in selecting the optimal tool compound for translational pharmacology.[1]

Signal Transduction & Inhibition Logic[1]

To understand the utility of AM-211, one must map the specific node it antagonizes within the PGD2 signaling cascade.[1] PGD2 binds to two primary receptors: DP1 (Gs-coupled, generally anti-inflammatory/vasodilatory) and DP2/CRTH2 (Gi-coupled, pro-inflammatory/chemotactic).[1][2]

AM-211 Mechanism: AM-211 functions as a competitive antagonist at the DP2 receptor, preventing the PGD2-mediated decrease in cAMP and the subsequent calcium flux that drives eosinophil shape change and Th2 cell recruitment.[1]

Visualization: PGD2 Signaling & Antagonist Intervention

Figure 1: The bifurcation of PGD2 signaling. AM-211 selectively blocks the pro-inflammatory DP2 arm while sparing the DP1 arm.

PGD2_PathwayPGD2PGD2 LigandDP1DP1 Receptor(Gs-coupled)PGD2->DP1DP2DP2 (CRTH2)(Gi-coupled)PGD2->DP2ACAdenylyl CyclaseDP1->ACStimulates (+)DP2->ACInhibits (-)cAMP_HighIncreased cAMP(Vasodilation/Inhibition)AC->cAMP_HighcAMP_LowDecreased cAMP(Ca2+ Flux)AC->cAMP_LowEosEosinophil/Th2Chemotaxis & ActivationcAMP_Low->EosActivatesAM211AM-211 Sodium(Selective Antagonist)AM211->DP2Blocks (IC50 ~4.9 nM)RamaRamatroban(Dual TP/DP2)Rama->DP2Blocks

Caption: AM-211 selectively antagonizes the Gi-coupled DP2 receptor, blocking eosinophil activation.[1]

Comparative Benchmarking Data

The following data aggregates potency (IC50) and selectivity metrics. Note that AM-211's primary advantage in preclinical work is its consistent potency across species (Human, Mouse, Guinea Pig), whereas some competitors show significant interspecies variance.[1]

Table 1: Inhibitor Performance Matrix[1]
FeatureAM-211 Sodium Fevipiprant (QAW039) Ramatroban Setipiprant
Primary Target DP2 (CRTH2) DP2 (CRTH2)TP & DP2 (Dual)DP2 (CRTH2)
Mechanism Reversible AntagonistReversible AntagonistAntagonistAntagonist
Potency (Human IC50) ~4.9 - 5.2 nM ~1 - 2 nM~100 nM (DP2)~6 nM
Selectivity (vs DP1) > 10,000-fold > 1,000-foldLow (Hits TP)> 1,000-fold
Species Potency (Ms/Rat) High (7.8 nM / 10.4 nM) VariableVariableModerate
Solubility DMSO, Water (as Na salt)DMSODMSODMSO
Primary Utility Translational Models (Rodent) Clinical BenchmarkingThromboxane ComparisonAlopecia/Asthma Research

Expert Insight: While Fevipiprant is the clinical standard for potency, AM-211 is often preferred in in vivo rodent models of asthma (e.g., OVA-induced inflammation) because its affinity for the murine receptor (7.8 nM) is nearly identical to the human receptor.[1] Many DP2 antagonists lose significant potency when moving from human to mouse targets, complicating dose translation.[1]

Experimental Protocols (Self-Validating Systems)

To generate robust data with AM-211, you must control for the instability of the ligand (PGD2) and the rapid kinetics of the calcium flux.[1]

Protocol A: Human Whole Blood Eosinophil Shape Change Assay

This is the "Gold Standard" functional assay for DP2 antagonists. It relies on flow cytometry to detect the morphological shift of eosinophils upon activation.

Reagents:

  • AM-211 Sodium (reconstituted in DMSO to 10 mM stock).[1]

  • Prostaglandin D2 (PGD2).[1][2][3][][5][6][7]

  • Heparinized human whole blood.[1]

  • Fixative (PFA or commercial lysis/fix buffer).[1]

Workflow:

  • Preparation: Dilute AM-211 serially in PBS (range: 0.1 nM to 10 µM). Keep DMSO concentration constant (<0.1%).[1]

  • Pre-incubation: Aliquot 90 µL of whole blood into FACS tubes. Add 10 µL of AM-211 dilution. Incubate at 37°C for 15 minutes .

    • Control: Vehicle (DMSO) only.[1]

  • Stimulation: Add PGD2 (final concentration EC80, typically 30-50 nM).[1] Incubate at 37°C for exactly 5 minutes .

    • Critical Step: Timing is crucial.[1] Extended incubation leads to receptor desensitization.[1]

  • Termination: Immediately place tubes on ice and add 2 mL of cold Erythrocyte Lysis/Fixation solution.

  • Acquisition: Analyze via Flow Cytometry.[1] Gate on Granulocytes (High SSC).

  • Readout: Measure the shift in Forward Scatter (FSC) . PGD2 causes eosinophils to polymerize actin and change shape, increasing FSC.[1] AM-211 inhibits this shift.[1][7]

Protocol B: Radioligand Binding (Competition Assay)

Used to determine binding affinity (Ki).[1]

  • System: HEK293 cells stably expressing human DP2 (CRTH2).[1]

  • Tracer: [³H]-PGD2 (approx. 2 nM).

  • Buffer: 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, 10 mM MnCl2.

    • Note: MnCl2 enhances agonist binding affinity, improving signal-to-noise ratio.[1]

  • Reaction: Incubate membranes + Tracer + AM-211 (varying conc) for 60 min at Room Temp.

  • Filtration: Harvest onto GF/C filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Calculation: Plot % Specific Binding vs. Log[AM-211]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Experimental Workflow Visualization

Figure 2: Step-by-step logic for validating AM-211 efficacy in an ex vivo model.

Assay_Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Interactioncluster_2Phase 3: AnalysisStep1Reconstitute AM-211 Na(10mM in DMSO)Step3Pre-incubation (15 min)Allow AM-211 to bind DP2Step1->Step3Step2Isolate PMNs orUse Whole BloodStep2->Step3Step4Stimulate with PGD2(EC80 Conc)Step3->Step4Blockade EstablishedStep5Flow Cytometry(Gate Granulocytes)Step4->Step5Shape Change Occurs (or blocked)Step6Calculate IC50(% Inhibition of FSC increase)Step5->Step6

Caption: Workflow for Eosinophil Shape Change Assay. Pre-incubation is critical for equilibrium.[1]

Scientific References

  • Bain, G., et al. (2011). "Pharmacology of AM211, a Potent and Selective Prostaglandin D2 Receptor Type 2 Antagonist That Is Active in Animal Models of Allergic Inflammation."[1][5] Journal of Pharmacology and Experimental Therapeutics.

    • Source:[Link]

    • Relevance: Primary characterization paper defining IC50 values across species.

  • MedChemExpress. "AM211 Sodium Product Monograph & Biological Activity."[1]

    • Relevance: Verification of chemical properties, solubility, and commercial availability.[1]

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2."[1] Drug News & Perspectives.

    • Source:[Link]

    • Relevance: Contextual comparison of DP2 antagonists (Ramatroban vs. newer generation).

  • Sykes, D. A., et al. (2018). "Fevipiprant (QAW039), a Slowly Dissociating CRTH2 Antagonist with the Potential for Improved Clinical Efficacy."[1] Molecular Pharmacology.

    • Source:[Link][1]

    • Relevance: Benchmarking data for the competitor Fevipiprant.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AM-211 sodium
Reactant of Route 2
Reactant of Route 2
AM-211 sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.